(2S)-3-amino-1,1,1-trifluoro-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHBQWFBUTROQ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-3-amino-1,1,1-trifluoro-2-propanol, a structurally unique chiral amino alcohol, has emerged as a valuable building block in medicinal chemistry and drug development. Its trifluoromethyl group imparts distinct physicochemical properties that can enhance the metabolic stability, bioavailability, and target-binding affinity of therapeutic candidates. This technical guide provides a comprehensive overview of (2S)-3-amino-1,1,1-trifluoro-2-propanol, including its chemical identity, physicochemical properties, stereoselective synthesis, and applications as a key intermediate in the synthesis of complex pharmaceutical agents. Detailed experimental protocols for its synthesis and purification, grounded in established chemical principles, are presented to enable its practical application in the laboratory.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate a molecule's properties. Its high electronegativity and steric bulk can profoundly influence lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. (2S)-3-amino-1,1,1-trifluoro-2-propanol (CAS Number: 160706-71-8 ) is a chiral synthon that leverages these benefits, providing a scaffold for the construction of novel therapeutics with enhanced properties. The racemic form of 3-amino-1,1,1-trifluoro-2-propanol has the CAS Number 431-38-9[1].
Physicochemical Properties and Characterization
Understanding the physicochemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₃NO | [1] |
| Molecular Weight | 129.08 g/mol | [1] |
| Appearance | White to Off-White Solid | - |
| Melting Point | 99°C (for racemate) | [1] |
| Boiling Point | 176.5 ± 40.0 °C (Predicted) | [1] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 10.14 ± 0.35 (Predicted) | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
Characterization:
-
Infrared (IR) Spectroscopy: Key vibrational bands would include those for O-H, N-H, and C-F stretching.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity.
Enantioselective Synthesis and Purification
The synthesis of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol is critical for its application in chiral drug synthesis. A common and effective strategy involves the asymmetric reduction of a suitable prochiral ketone precursor.
Synthetic Strategy: Asymmetric Reduction
The most direct route to (2S)-3-amino-1,1,1-trifluoro-2-propanol is the enantioselective reduction of 3-amino-1,1,1-trifluoro-2-propanone. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.
Caption: General workflow for the asymmetric synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Experimental Protocol: Representative Asymmetric Reduction
This protocol is a representative example based on established methodologies for the asymmetric reduction of α-haloketones and should be optimized for specific laboratory conditions.
Materials:
-
3-Amino-1,1,1-trifluoro-2-propanone hydrochloride (or a suitable N-protected derivative)
-
(-)-B-Chlorodiisopinocampheylborane ("DIP-Chloride™")
-
Anhydrous Tetrahydrofuran (THF)
-
Diethanolamine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous THF at -25°C.
-
Substrate Addition: In a separate flask, dissolve 3-amino-1,1,1-trifluoro-2-propanone hydrochloride (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred solution of the reducing agent at -25°C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -25°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of diethanolamine (2.0 equivalents) at -25°C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction: Add diethyl ether and a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Purification and Enantiomeric Purity Analysis
Chiral HPLC is the standard method for determining the enantiomeric purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
Applications in Drug Development
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a versatile chiral building block with significant applications in the synthesis of complex pharmaceutical molecules.
Incorporation into Peptidomimetics
The unique structural features of this amino alcohol make it an attractive component for peptidomimetics. When incorporated into a peptide backbone, the trifluoromethyl group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, increasing the half-life of the peptide.
-
Modulate Conformation: The steric bulk of the CF₃ group can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.
-
Improve Membrane Permeability: The lipophilic nature of the CF₃ group can enhance the ability of the peptide to cross cell membranes.
Caption: Incorporation of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a peptide chain.
Synthesis of Chiral Ligands and Catalysts
The amino and hydroxyl groups of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be readily functionalized to create novel chiral ligands for asymmetric catalysis. These ligands can be used in a variety of metal-catalyzed reactions to produce other enantiomerically pure compounds.
Precursor for Fluorinated Heterocycles
This amino alcohol can serve as a starting material for the synthesis of a wide range of fluorinated heterocyclic compounds, which are prevalent motifs in many approved drugs.
Safety, Handling, and Storage
As with all laboratory chemicals, (2S)-3-amino-1,1,1-trifluoro-2-propanol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its trifluoromethyl group offers a strategic advantage in drug design by enhancing key ADME (absorption, distribution, metabolism, and excretion) properties. The methodologies for its enantioselective synthesis and purification are well-established, making it an accessible tool for medicinal chemists. As the demand for more effective and safer drugs continues to grow, the importance of chiral fluorinated synthons like (2S)-3-amino-1,1,1-trifluoro-2-propanol in drug discovery is set to expand.
References
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PubChem. 3-Amino-1,1,1-trifluoropropan-2-ol. Available at: [Link]
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Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Available at: [Link]
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Indofine Chemical Company, Inc. 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. Available at: [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]
-
Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. Available at: [Link]
-
Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol. Available at: [Link]
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Enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol
An In-depth Technical Guide to the Enantioselective Synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Abstract
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a pivotal chiral building block in modern medicinal chemistry, valued for its unique stereochemical and electronic properties conferred by the trifluoromethyl group. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. However, the precise stereocontrolled synthesis of this compound presents considerable challenges. This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, with a focus on asymmetric catalytic reduction of the corresponding prochiral ketone. We delve into the mechanistic intricacies of both transition-metal catalysis and biocatalysis, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of a Fluorinated Chiral Synthon
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. Chiral molecules, particularly those containing fluorine, are of immense interest. The trifluoromethyl group (CF3) is a bioisostere of a methyl group but possesses profoundly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a molecule.
(2S)-3-amino-1,1,1-trifluoro-2-propanol, with its vicinal amino alcohol motif and a stereocenter bearing a trifluoromethyl group, is a highly sought-after intermediate. The primary challenge in its synthesis lies in the efficient and highly selective installation of the (S)-stereocenter at the C2 position. The most direct and atom-economical approach is the asymmetric reduction of a prochiral precursor, typically a protected or unprotected 3-amino-1,1,1-trifluoropropan-2-one. This guide will focus on two dominant and industrially relevant strategies: ruthenium-catalyzed asymmetric hydrogenation and ketoreductase-mediated biocatalytic reduction.
Asymmetric Homogeneous Catalysis: The Power of Ruthenium Complexes
Ruthenium-based catalysts have revolutionized the asymmetric hydrogenation of ketones.[1] The pioneering work of Noyori and others has led to the development of "second generation" catalysts that operate via a "bifunctional" or "metal-ligand cooperative" mechanism, eliminating the need for a chelating group on the substrate.[1][2] These catalysts, typically comprising a ruthenium center, a chiral diphosphine ligand, and a chiral diamine ligand, are exceptionally efficient for the hydrogenation of amino ketones.[3]
Mechanism of Action: A Bifunctional Approach
The high efficiency of chiral RuCl₂(diphosphine)(1,2-diamine) complexes stems from their ability to activate both the ketone substrate and dihydrogen without direct coordination of the substrate to the metal center during the hydride transfer step.[1] In the presence of a base, a ruthenium hydride species is formed. The substrate is then held in the outer coordination sphere of the catalyst through hydrogen bonding interactions between the ketone's carbonyl group and the amine ligand, and between the N-H of the substrate and the catalyst. This precise orientation dictates the facial selectivity of the hydride transfer from the metal to the carbonyl carbon, resulting in high enantioselectivity.[1][3]
Caption: General catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of an N-protected 3-amino-1,1,1-trifluoropropan-2-one using a Ru(II) catalyst. The choice of protecting group (e.g., Boc, Cbz) is critical to prevent catalyst inhibition by the free amine.
Materials:
-
N-Boc-3-amino-1,1,1-trifluoropropan-2-one (1.0 eq)
-
(R,R)-RuCl₂[(S)-XylBINAP][(S)-DAIPEN] (0.001 eq, S/C ratio = 1000)
-
Potassium tert-butoxide (t-BuOK) (0.01 eq)
-
Anhydrous 2-propanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure autoclave reactor, add the N-Boc-3-amino-1,1,1-trifluoropropan-2-one and the ruthenium catalyst.
-
Purge the reactor with argon gas.
-
Add anhydrous 2-propanol via cannula, followed by a solution of potassium tert-butoxide in 2-propanol.
-
Seal the reactor, then purge with hydrogen gas three times.
-
Pressurize the reactor to 8 atm with hydrogen gas.
-
Stir the reaction mixture vigorously at 30 °C for 12 hours.
-
Carefully vent the reactor and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-(2S)-3-amino-1,1,1-trifluoro-2-propanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., HCl in dioxane) to yield the final product.
Expertise & Trustworthiness: The substrate-to-catalyst (S/C) ratio of 1000 is a common starting point for optimization; highly active systems can achieve S/C ratios of 10,000 or more.[3] The base is crucial for generating the active ruthenium hydride species.[1] Anhydrous conditions are essential to prevent catalyst deactivation.
Biocatalysis: The Precision of Ketoreductases
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] Ketoreductases (KREDs), also known as carbonyl reductases, are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH).[5][6] The high degree of stereoselectivity arises from the enzyme's precisely shaped active site, which binds the substrate in a specific orientation for hydride delivery from the cofactor.
Whole-Cell vs. Isolated Enzyme Systems
The reduction can be performed using either whole microbial cells (e.g., Lactobacillus kefir, E. coli) that naturally or recombinantly express a suitable KRED, or with an isolated, purified enzyme.[4][6]
-
Whole-Cell Systems: These are often simpler and more cost-effective as they contain the necessary enzymes for cofactor regeneration. The cell's own metabolism recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form (NADH/NADPH), typically by oxidizing a co-substrate like glucose.
-
Isolated Enzyme Systems: These offer higher purity and reaction rates but require an external cofactor regeneration system. A common approach is to couple the KRED with another enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH cofactor.[4]
Caption: KRED-catalyzed reduction coupled with a GDH-based cofactor regeneration system.
Experimental Protocol: Whole-Cell Bioreduction
This protocol describes a typical procedure using a recombinant E. coli strain overexpressing a ketoreductase and a glucose dehydrogenase.
Materials:
-
E. coli cells expressing a suitable KRED and GDH (as a lyophilized powder or cell paste)
-
N-Boc-3-amino-1,1,1-trifluoropropan-2-one (1.0 eq)
-
D-Glucose (co-substrate, 1.2 eq)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
NADP⁺ (catalytic amount, if needed)
Procedure:
-
In a temperature-controlled reaction vessel, suspend the E. coli cell paste or powder in the phosphate buffer.
-
Add D-glucose and stir until dissolved.
-
Add the N-Boc-3-amino-1,1,1-trifluoropropan-2-one substrate to the cell suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC.
Expertise & Trustworthiness: The pH of the buffer is critical for enzyme activity and stability. Substrate loading needs to be optimized, as high concentrations can be toxic to the cells or cause substrate inhibition of the enzyme. The use of a co-substrate like glucose is essential for driving the reaction by regenerating the vital NADPH cofactor.[4]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on various factors including scale, cost, available equipment, and desired purity. Below is a comparative summary of the two primary methods discussed.
| Parameter | Ruthenium-Catalyzed Asymmetric Hydrogenation | Biocatalytic Reduction (KRED) |
| Enantioselectivity | Typically very high (>95% e.e., often >99% e.e.)[3] | Excellent (often >99% e.e.)[4][6] |
| Substrate Scope | Broad for ketones, but can be sensitive to functional groups. | Can be narrow for wild-type enzymes, but protein engineering is expanding the scope.[6] |
| Reaction Conditions | Requires high pressure (H₂ gas), organic solvents, and sometimes elevated temperatures. | Mild (ambient temperature and pressure, aqueous media).[5] |
| Catalyst | Precious metal (Ruthenium), often with expensive chiral ligands. | Renewable enzyme, biodegradable. |
| Cofactor | None required (uses H₂). | Requires stoichiometric NADPH, necessitating a regeneration system.[4] |
| Scalability | Well-established for industrial scale-up.[7] | Increasingly used for industrial processes, especially for pharmaceuticals.[8] |
| Work-up | Requires removal of metal catalyst. | Typically involves extraction from an aqueous medium. |
Conclusion and Future Outlook
Both ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction have proven to be robust and highly effective methods for the enantioselective synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol. The choice between them is often dictated by project-specific constraints.
-
Asymmetric hydrogenation offers broad applicability and leverages well-understood principles of organometallic catalysis. Its primary drawbacks are the cost and potential toxicity of the metal catalyst, which must be scrupulously removed from the final product.
-
Biocatalysis represents a more sustainable and often more selective approach, operating under mild, environmentally benign conditions. The field is rapidly advancing, with protein engineering techniques continuously expanding the substrate scope and enhancing the robustness of ketoreductases.[6][9]
Future developments will likely focus on the discovery of non-precious metal catalysts for hydrogenation and the continued engineering of enzymes for higher activity, broader substrate tolerance, and improved stability under process conditions. The synergy between chemical and enzymatic methods, in what are known as chemoenzymatic cascades, also holds significant promise for developing even more efficient and elegant syntheses of this valuable chiral building block.[10]
References
-
Noyori, R., et al. (2001). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society. Available at: [Link]
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Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]
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He, Y.-C., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. PMC - NIH. Available at: [Link]
-
Blacker, A. J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
Shanbhag, A. P., et al. (n.d.). A curated list of targeted optimized promiscuous ketoreductases (TOP-K). Portland Press. Available at: [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]
-
Fall, Y., et al. (n.d.). Chiral amino amides for the ruthenium(II)-catalyzed asymmetric transfer hydrogenation reaction of ketones in water. Semantic Scholar. Available at: [Link]
-
Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. Available at: [Link]
-
Blacker, A. J., et al. (2007). Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]
-
Ohkuma, T., et al. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. Available at: [Link]
-
Schmidt, S., et al. (2018). Chemoenzymatic synthesis strategy from methyl ketones to chiral amine alcohols. ResearchGate. Available at: [Link]
-
Rauch, M., et al. (2018). Chemo-enzymatic cascade for the synthesis of chiral amino alcohols. TU Delft Research Portal. Available at: [Link]
-
Patel, P. P., et al. (2020). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
-
SPERL, J. M., & Sieber, V. (2018). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. ResearchGate. Available at: [Link]
-
Braceros, V., & Toste, F. D. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC - NIH. Available at: [Link]
-
Salwiczek, M., & Koksch, B. (2010). Synthesis of β-amino-α-trifluoromethyl Alcohols and Their Applications in Organic Synthesis. Journal of Fluorine Chemistry. Available at: [Link]
- Central Glass Co., Ltd. (2011). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. Google Patents.
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Spectroscopic data (NMR, IR, MS) for (2S)-3-amino-1,1,1-trifluoro-2-propanol
An In-depth Technical Guide to the Spectroscopic Characterization of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Introduction: The Significance of a Chiral Fluorinated Building Block
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: a primary amine, a secondary alcohol, and a trifluoromethyl group on a stereodefined backbone. The trifluoromethyl (CF₃) group is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chiral nature of the molecule necessitates precise analytical methods to confirm its stereochemical integrity and purity.
This guide provides a comprehensive overview of the expected spectroscopic signature of (2S)-3-amino-1,1,1-trifluoro-2-propanol (Molecular Formula: C₃H₆F₃NO, Molecular Weight: 129.08 g/mol ).[1][2][3] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. The insights herein are grounded in established spectroscopic principles and are designed to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The following diagram illustrates the structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol with standardized atom numbering for reference in subsequent sections.
Caption: Molecular structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View
NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like this, a multinuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable. The high natural abundance and sensitivity of the ¹⁹F nucleus provide a powerful analytical window into the molecule's electronic environment.[4][5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The presence of multiple electronegative atoms (F, O, N) leads to a downfield shift of adjacent protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H-2 (CH) | 3.8 - 4.2 | m | Deshielded by adjacent OH, CF₃, and CH₂NH₂ groups. Complex multiplicity due to coupling with H-1 protons and the CF₃ group. | |
| H-1 (CH₂) | 2.8 - 3.2 | m | Diastereotopic protons adjacent to a stereocenter, coupled to H-2. Deshielded by the amine group. | |
| OH | 4.5 - 5.5 | br s | Labile proton; chemical shift is concentration and temperature dependent. Signal disappears upon D₂O exchange.[8] |
| NH₂ | 1.5 - 2.5 | br s | | Labile protons; chemical shift is variable. Signal disappears upon D₂O exchange.[9] |
Expertise in Action: Causality Behind Experimental Choices
-
Solvent Selection: DMSO-d₆ is often a superior choice over CDCl₃ for this molecule. Its polarity effectively solubilizes the amino alcohol, and its hydrogen-bond accepting nature slows the exchange rate of the OH and NH₂ protons, sometimes allowing their signals and even couplings to be resolved, which are often broad or unobservable in CDCl₃.
-
D₂O Exchange: The addition of a drop of deuterium oxide (D₂O) is a definitive confirmatory test. The labile OH and NH₂ protons will exchange with deuterium, causing their respective signals to disappear from the spectrum, confirming their assignment.[9]
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (e.g., 5x T₁) may be required for accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply an exponential line broadening factor of 0.3 Hz, followed by Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the chemical shifts.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Coupling Constant (¹JCF, ²JCF) | Rationale |
|---|---|---|---|---|
| C-3 (CF₃) | ~125 | q | ¹JCF ≈ 280-290 Hz | The carbon is directly bonded to three fluorine atoms, resulting in a large downfield shift and a strong quartet coupling. |
| C-2 (CHOH) | ~70 | q | ²JCF ≈ 25-35 Hz | The carbinol carbon is deshielded by the hydroxyl group and shows a smaller quartet coupling to the three fluorine atoms two bonds away. |
| C-1 (CH₂NH₂) | ~45 | d | ³JCF ≈ 1-3 Hz | This carbon is adjacent to the amine and is the most upfield of the three. A small coupling to the fluorine atoms may be observed. |
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial due to the lower sensitivity of ¹³C.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse acquisition (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 or more, as ¹³C is an insensitive nucleus.
-
-
Processing: Apply an exponential line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides a clean spectrum, typically showing a single signal for the chemically equivalent fluorine atoms of the CF₃ group.[10][11] Its chemical shift is extremely sensitive to the local electronic environment.[6][12]
Predicted ¹⁹F NMR Data (in DMSO-d₆)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (³JFH) | Rationale |
|---|
| CF₃ | -75 to -80 | d | ³JFH ≈ 7-9 Hz | The chemical shift is typical for a CF₃ group attached to a secondary carbon.[5][13] The signal is split into a doublet by the H-2 proton three bonds away. |
Protocol: ¹⁹F NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine channel (operating at ~376 MHz for ¹⁹F).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse acquisition.
-
Spectral Width: A range covering approximately -50 to -100 ppm is appropriate.
-
Reference: An external standard of CFCl₃ (δ 0 ppm) or a secondary standard is used for referencing.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-32.
-
-
Processing: Process similarly to ¹H NMR spectra.
Caption: Key NMR coupling correlations for the target molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (2S)-3-amino-1,1,1-trifluoro-2-propanol, the key signatures will be from the alcohol, the primary amine, and the trifluoromethyl group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
|---|---|---|---|
| 3500 - 3200 | O-H and N-H | Stretching | A broad, strong absorption from the alcohol O-H stretch will overlap with two sharper, medium-intensity peaks from the primary amine N-H symmetric and asymmetric stretches.[8][14][15] |
| 3000 - 2850 | C-H | Stretching | Aliphatic C-H stretching absorptions. |
| 1650 - 1580 | N-H | Bending (Scissoring) | A characteristic bend for a primary amine.[14] |
| 1350 - 1100 | C-F | Stretching | A series of very strong, sharp absorptions characteristic of the CF₃ group. |
| 1250 - 1020 | C-N | Stretching | Aliphatic amine C-N stretch.[14] |
| ~1100 | C-O | Stretching | Secondary alcohol C-O stretch. |
Expertise in Action: Distinguishing Overlapping Bands The 3500-3200 cm⁻¹ region is critical. While alcohols (O-H) give a very broad signal due to strong hydrogen bonding, primary amines (R-NH₂) typically show two distinct, sharper peaks.[16] The combination in this molecule will likely present as two sharper peaks superimposed on a much broader absorption. Comparing the spectrum to a simple trifluoromethyl alcohol or a simple primary amine can help deconstruct this region.
Protocol: FT-IR Data Acquisition (ATR)
-
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Ensure the ATR crystal is clean (e.g., with isopropanol) and run a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. For this molecule, the molecular ion should be observable, and characteristic fragmentation pathways for amines and alcohols are expected.
The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[17] Our target molecule (C₃H₆F₃NO) has one nitrogen and a nominal mass of 129, consistent with this rule.
Predicted Mass Spectrometry Fragmentation (Electron Ionization)
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 129 | [C₃H₆F₃NO]⁺• | - | Molecular Ion (M⁺•) |
| 111 | [C₃H₄F₃O]⁺• | H₂O | Dehydration, a common loss from alcohols.[17][18] |
| 99 | [C₂H₃F₃O]⁺• | CH₂NH₂ | Alpha-cleavage, loss of the aminomethyl radical.[8][19] |
| 60 | [C₃H₆NO]⁺ | •CF₃ | Alpha-cleavage, loss of the trifluoromethyl radical. |
| 30 | [CH₄N]⁺ | C₂H₂F₃O• | Cleavage yielding the [CH₂=NH₂]⁺ ion, a hallmark of primary amines. |
Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10-20 °C/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 25 - 200.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and key fragment ions.
Caption: Proposed major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of (2S)-3-amino-1,1,1-trifluoro-2-propanol is a clear-cut process when a multi-technique approach is employed. ¹H, ¹³C, and ¹⁹F NMR collectively provide an unambiguous map of the carbon-hydrogen-fluorine framework. IR spectroscopy offers rapid confirmation of the key alcohol, amine, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. This guide provides the theoretical predictions and validated protocols necessary for researchers to confidently identify and assess the purity of this important chiral building block.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Illinois State University. (2015). Infrared Spectroscopy.
- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane.
- Krishnan, V.V., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
- ResearchGate. (2025, August 5). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- University of Washington. (n.d.). Fluorine NMR.
- University of California, Los Angeles. (n.d.). Fluorine labeling of proteins for NMR studies.
- National Institutes of Health. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs.
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol.
- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) MS spectrum.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
- Santa Cruz Biotechnology. (n.d.). (2S)-3-Amino-1,1,1-trifluoro-2-propanol.
- Robien, W. (2016-2025). (S)-(-)-1-AMINO-3,3,3-TRIFLUORO-2-PROPANOL - Optional[19F NMR] - Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-2-propanol. In NIST Chemistry WebBook.
- ChemicalBook. (2025, July 16). (S)-1,1,1-TRIFLUORO-2-PROPANOL.
- University of Ottawa. (n.d.). 19Flourine NMR.
- PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- ATB (Automated Topology Builder). (n.d.). (2R)-1,1,1-Trifluoro-2-propanol | C3H3F3O | MD Topology | NMR | X-Ray.
- Grage, S. L., et al. (2008). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Magnetic Resonance, 191(1), 16-23.
- ChemicalBook. (n.d.). 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 13C NMR spectrum.
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Navigating the Solid State: A Technical Guide to the Crystal Structure Determination of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Abstract
Introduction: The Significance of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Drug Discovery
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. (2S)-3-amino-1,1,1-trifluoro-2-propanol represents a key chiral synthon that introduces a trifluoromethyl group adjacent to a stereocenter bearing both hydroxyl and amino functionalities. These groups can engage in a variety of intermolecular interactions, including hydrogen bonding, which are fundamental to molecular recognition at protein targets.
A definitive crystal structure provides precise atomic coordinates, enabling a detailed analysis of:
-
Conformational Isomers: Identifying the lowest energy conformation of the molecule in the solid state.
-
Intermolecular Interactions: Mapping the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing.
-
Absolute Stereochemistry: Unambiguously confirming the (S)-configuration of the chiral center.
This information is invaluable for computational chemists and medicinal chemists in the design of novel therapeutics with improved efficacy and safety profiles.
From Synthesis to Single Crystal: A Preparative Workflow
The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the resulting crystals is directly dependent on the chemical and isomeric purity of the compound.
Recommended Synthetic Approach
A common and effective route to (2S)-3-amino-1,1,1-trifluoro-2-propanol involves the asymmetric reduction of a corresponding trifluoromethyl ketone precursor.
Experimental Protocol: Synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol
-
Protection of the Amine: Start with a suitable N-protected trifluoromethyl ketone. A benzyl or Boc protecting group is recommended.
-
Asymmetric Reduction: Employ a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine), to stereoselectively reduce the ketone to the corresponding (S)-alcohol. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20 °C to 0 °C).
-
Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction carefully with a protic solvent (e.g., methanol). After solvent removal, purify the N-protected amino alcohol by flash column chromatography on silica gel.
-
Deprotection: Remove the protecting group under appropriate conditions. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is effective. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) is standard.
-
Final Purification: Purify the final product by recrystallization or a final chromatographic step to ensure >99% purity.
Crystallization Strategies
Growing single crystals suitable for X-ray diffraction is often an empirical process. Given that the target molecule is a solid with some solubility in polar solvents, several techniques can be employed.
| Crystallization Technique | Solvent System(s) | Rationale & Key Considerations |
| Slow Evaporation | Methanol, Ethanol, Isopropanol | The compound is dissolved to near-saturation at room temperature. The solvent is allowed to evaporate slowly over several days in a loosely capped vial. The rate of evaporation is critical. |
| Vapor Diffusion | Methanol/Diethyl Ether, DMSO/Toluene | A concentrated solution of the compound in a less volatile solvent (e.g., Methanol, DMSO) is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent (e.g., Diethyl Ether, Toluene). The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystal growth. |
| Cooling Crystallization | Hot Saturated Methanol or Ethanol | A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C). |
Single-Crystal X-ray Diffraction: The Path to the Structure
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.[1]
Step-by-Step Protocol for Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a Cu or Mo X-ray source is standard.[2]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions of the unit cell and the crystal system.
-
Data Integration: A full sphere of diffraction data is collected. The intensities of the reflections are integrated and corrected for experimental factors.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group. For a chiral molecule like (2S)-3-amino-1,1,1-trifluoro-2-propanol, the space group must be chiral (non-centrosymmetric).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility.
Interpreting the Crystal Structure: A Hypothetical Case Study
While the experimental structure is yet to be publicly reported, we can anticipate its key features based on the molecular structure and data from related compounds.
Expected Crystallographic Parameters
The final output of a crystal structure determination is a Crystallographic Information File (CIF). Below is a table of hypothetical, yet chemically reasonable, parameters for (2S)-3-amino-1,1,1-trifluoro-2-propanol.
| Parameter | Hypothetical Value | Description |
| Formula | C₃H₆F₃NO | Molecular formula of the compound.[3] |
| Molecular Weight | 129.08 g/mol | Molecular weight of the compound.[3] |
| Crystal System | Orthorhombic | A likely crystal system for a chiral molecule. |
| Space Group | P2₁2₁2₁ | A common chiral space group. |
| a (Å) | 5.8 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 12.5 | Unit cell dimension. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system. |
| Volume (ų) | 594.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.44 | Calculated density based on the unit cell parameters. |
| R-factor | < 0.05 | A measure of the agreement between the experimental and calculated structure factors. A lower value indicates a better refinement. |
Analysis of Intermolecular Interactions
The primary intermolecular interactions expected in the crystal structure are hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the nitrogen, oxygen, and fluorine atoms can act as acceptors. A detailed analysis of the crystal packing would likely reveal a three-dimensional network of N-H···O, O-H···N, and potentially weaker C-H···F hydrogen bonds, which collectively stabilize the crystal lattice.
Conclusion and Future Outlook
The determination of the single-crystal X-ray structure of (2S)-3-amino-1,1,1-trifluoro-2-propanol is a critical step in fully characterizing this important chiral building block. This guide outlines a robust and logical workflow, from synthesis to data analysis, that will enable researchers to obtain this valuable information. The resulting crystal structure will provide a precise, three-dimensional model of the molecule, offering deep insights into its conformation and intermolecular interactions. This knowledge will undoubtedly accelerate the rational design of new pharmaceuticals and functional materials that incorporate this versatile fluorinated synthon.
References
-
PubChem. Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 418965, 3-Amino-1,1,1-trifluoropropan-2-ol. National Center for Biotechnology Information. [Link]
-
University of Reading. Single-crystal X-ray diffraction. Chemical Analysis Facility (CAF). [Link]
-
ResearchGate. Single-Crystal X-ray Diffraction. [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of Enantiomerically Pure (2S)-3-amino-1,1,1-trifluoro-2-propanol
Introduction: The Critical Role of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the demand for enantiomerically pure chiral building blocks is paramount. The stereochemistry of a drug candidate can dramatically influence its pharmacological activity, pharmacokinetic profile, and toxicological properties. Among the vast arsenal of chiral intermediates, fluorinated amino alcohols have garnered significant attention due to the unique conformational and electronic properties imparted by the fluorine atoms. (2S)-3-amino-1,1,1-trifluoro-2-propanol, with its defined stereocenter and trifluoromethyl group, serves as a crucial synthon in the synthesis of a variety of bioactive molecules, including enzyme inhibitors and modulators of cellular pathways. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API). Consequently, ensuring the enantiomeric and chemical purity of this key starting material is not merely a matter of quality control; it is a fundamental prerequisite for the successful development of safe and effective therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol and a detailed framework for its rigorous quality assessment.
Commercial Availability: A Comparative Analysis of Suppliers
A reliable and consistent supply of high-purity (2S)-3-amino-1,1,1-trifluoro-2-propanol is the foundational step in any research or development program. Several chemical suppliers offer this chiral building block, ranging from large, well-established manufacturers to smaller, specialized companies. The choice of supplier often depends on a multitude of factors including the required quantity, purity specifications, available documentation (e.g., Certificate of Analysis), and technical support. Below is a comparative table of notable commercial suppliers. It is imperative for the end-user to request lot-specific Certificates of Analysis to verify the quality and purity of the material before purchase.
| Supplier | Product Name | CAS Number | Purity Specification (Typical) | Availability |
| Santa Cruz Biotechnology, Inc. | (2S)-3-Amino-1,1,1-trifluoro-2-propanol | 164746-95-2 | Inquire for lot-specific data[1] | Research Quantities |
| Amerigo Scientific | 3-Amino-1,1,1-Trifluoro-2-Propanol | 431-38-9 | Inquire for lot-specific data[2] | Research Quantities |
| INDOFINE Chemical Company, Inc. | 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL | 431-38-9 | ≥97%[3] | Gram to Bulk Quantities |
| ChemicalBook | (2S)-3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 160706-71-8 | Inquire with listed suppliers[4] | Varies by Supplier |
| Ivy Fine Chemicals | 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 431-38-9 | Inquire for lot-specific data[5] | Gram Quantities |
| Career Henan Chemical Co. | 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL | 431-38-9 | ≥95%[6] | Gram to Kilogram Quantities |
Note: The CAS number 431-38-9 is often used for the racemic mixture, while 164746-95-2 and other specific numbers may be used for the (2S)-enantiomer. It is crucial to confirm the enantiomeric purity with the supplier.
Quality Assessment: A Framework for Ensuring Enantiomeric and Chemical Purity
The adage "garbage in, garbage out" holds particularly true in drug development. The quality of the starting materials directly impacts the purity and viability of the final drug candidate. For (2S)-3-amino-1,1,1-trifluoro-2-propanol, a robust quality control (QC) workflow should be implemented to verify its identity, chemical purity, and, most importantly, its enantiomeric excess (e.e.).
Logical Workflow for Quality Control
The following diagram illustrates a comprehensive workflow for the quality assessment of incoming batches of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Caption: A comprehensive quality control workflow for (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Experimental Protocols for Key Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of 3-amino-1,1,1-trifluoro-2-propanol. Key signals to look for include the methine proton adjacent to the hydroxyl and trifluoromethyl groups, the methylene protons, and the amine and hydroxyl protons (which may be broad and exchangeable with D₂O).
-
¹⁹F NMR: The fluorine NMR spectrum provides a clean and sensitive method to confirm the presence of the trifluoromethyl group. A single signal (typically a doublet due to coupling with the adjacent proton) is expected.
Chromatographic techniques are employed to assess the chemical purity and identify any potential impurities. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and its potential impurities.
-
Reverse-Phase HPLC (RP-HPLC): A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A UV detector (at a low wavelength, e.g., 210 nm, due to the lack of a strong chromophore) or a mass spectrometer (MS) can be used for detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of the compound, GC-MS can be a powerful tool for purity assessment. A non-polar or medium-polarity column is typically used. Derivatization of the amine and alcohol functionalities may be necessary to improve peak shape and thermal stability.
The determination of enantiomeric excess is the most critical analytical test for this chiral building block. Chiral HPLC or chiral GC are the methods of choice.
Proposed Chiral HPLC Method:
A robust and reliable method for the determination of the enantiomeric purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be developed using a polysaccharide-based chiral stationary phase (CSP). The following is a detailed protocol that serves as a strong starting point for method development and validation.
Workflow for Chiral HPLC Method Development:
Caption: A systematic workflow for developing a chiral HPLC method.
Detailed Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is recommended. These columns are versatile and have a high success rate for separating a wide range of chiral compounds, including amino alcohols.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (IPA) is a common starting point for normal-phase chiral separations. A typical starting gradient could be 90:10 (n-hexane:IPA), with the proportion of IPA being adjusted to optimize resolution and retention time. The addition of a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), can significantly improve peak shape and reduce tailing for basic analytes like amino alcohols.
-
Mobile Phase (Reversed Phase): An alternative is a reversed-phase method using a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium formate).
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is typical for a 4.6 mm internal diameter column.
-
Temperature: Column temperature should be controlled, typically between 20-40 °C. Lower temperatures often lead to better chiral recognition and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer can be used.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7][8][9][10][11]
Alternative Technique: NMR with Chiral Solvating or Derivatizing Agents
For a rapid assessment of enantiomeric excess, NMR spectroscopy in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA) can be employed. This technique relies on the formation of diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their integration and the determination of the enantiomeric ratio.[12][13]
Common Impurities and Their Origins
A thorough understanding of the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product. Potential impurities in commercially available (2S)-3-amino-1,1,1-trifluoro-2-propanol can originate from the synthetic route or degradation.
-
(R)-3-amino-1,1,1-trifluoro-2-propanol: The undesired enantiomer is the most critical impurity to monitor and control.
-
Starting Materials: Residual starting materials from the synthesis, such as trifluoroacetone or a protected amino acid derivative, may be present.
-
Reaction Byproducts: Side-products from the synthetic steps, which will be specific to the manufacturing process employed, can be impurities.
-
Solvents: Residual solvents from the purification process may be present.
Conclusion: A Commitment to Quality
The successful integration of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a drug development pipeline hinges on the consistent procurement of high-purity, enantiomerically pure material. This guide has provided a framework for navigating the commercial landscape of suppliers and has detailed a comprehensive approach to the quality assessment of this critical chiral building block. By implementing a rigorous analytical workflow encompassing identity, chemical purity, and enantiomeric excess determination, researchers and drug development professionals can mitigate risks, ensure the integrity of their scientific endeavors, and ultimately contribute to the development of safe and effective medicines. A proactive and thorough approach to quality control is not just a regulatory requirement; it is a cornerstone of scientific excellence.
References
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Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
3-Amino-1,1,1-Trifluoro-2-Propanol. Amerigo Scientific. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
-
3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. INDOFINE Chemical Company, Inc.[Link]
-
3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. Career Henan Chemical Co.[Link]
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A Technical Guide to the Thermal Stability and Decomposition of (2S)-3-amino-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Fluorinated organic compounds are of increasing interest in medicinal chemistry due to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties. The presence of a trifluo[3][4]romethyl group, as in (2S)-3-amino-1,1,1-trifluoro-2-propanol, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. This chiral amino alcohol[2] serves as a valuable intermediate for introducing these desirable properties into complex molecules.
Given its intended use i[1][5][6]n multi-step syntheses that may involve elevated temperatures, a thorough understanding of the thermal stability of (2S)-3-amino-1,1,1-trifluoro-2-propanol is paramount. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially unsafe runaway reactions. This guide will delve int[7][8]o the anticipated decomposition mechanisms and provide a detailed roadmap for experimentally determining the thermal stability profile of this important synthetic building block.
Predicted Thermal Decomposition Pathways
The thermal decomposition of amino alcohols can proceed through several pathways, influenced by the specific structure of the molecule. For (2S)-3-amino-1,1,1-tr[9][10]ifluoro-2-propanol, the presence of the electron-withdrawing trifluoromethyl group is expected to play a significant role in its decomposition.
Based on the general principles of organic chemistry and studies of related compounds, the following decomposition pathways are plausible:
-
Dehydration: Elimination of a water molecule to form an enamine or imine.
-
Deamination: Loss of ammonia to form a trifluoromethyl-substituted epoxide or ketone.
-
C-C Bond Cleavage: Fragmentation of the carbon backbone, potentially initiated by the loss of the trifluoromethyl group.
The presence of the trifluoromethyl group may influence the relative favorability of these pathways. It is crucial to experimentally verify the decomposition products to fully understand the mechanism.
Experimental Workflow for Thermal Stability Analysis
A comprehensive thermal stability analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol should involve a combination of techniques to provide a complete picture of its behavior under thermal stress. The following experimental workflow is recommended:
Caption: A recommended experimental workflow for the comprehensive thermal analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine t[11][12][13]he onset temperature of decomposition and to quantify mass loss associated with different decomposition steps.
Experimental Protocol:[14]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to at least 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
| Parameter | Descriptio[13]n |
| Sample Mass | 5-10 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (20-50 mL/min) |
| Temperature Range | Ambient to 500 °C |
| Crucible | Alumina or Platinum |
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect ther[15][16]mal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Experimental Protocol:[17]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. The area under the peak corresponds to the enthalpy change of the transition.
| Parameter | Description |
| Sample Mass | 2-5 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Temperature Range | Based on TGA data |
| Crucible | Hermetically sealed aluminum or copper |
Accelerating Rate Calorimetry (ARC)
Purpose: ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during an exothermic decomposition. It is considered the "gol[18][19]d standard" for assessing thermal runaway hazards.
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known amount of (2S)-3-amino-1,1,1-trifluoro-2-propanol is placed in a spherical sample bomb, typically made of a non-reactive metal.
-
Test Method: The [8]instrument operates in a "Heat-Wait-Search" mode. The sample is heated in steps, and after each step, the instrument waits for thermal equilibrium and then searches for any self-heating.
-
Adiabatic Condition[8]: Once an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, simulating a worst-case thermal runaway scenario.
-
Data Analysis: Th[7][19]e data provides critical safety parameters, including the onset temperature of the exotherm, the rate of temperature and pressure rise, and the time to maximum rate.
| Parameter | Descriptio[7]n |
| Sample Bomb | Non-reactive metal |
| Mode | Heat-Wait-Search, then Adiabatic |
| Data Output | Temperature, Pressure, Time |
| Key Safety Parameters | Onset Temperature, ΔTad, TMR |
Interpretation of Results and Safety Implications
The data obtained from TGA, DSC, and ARC analyses will provide a comprehensive thermal stability profile for (2S)-3-amino-1,1,1-trifluoro-2-propanol.
-
TGA will define the upper temperature limit for handling and storage.
-
DSC will quantify the energy released during decomposition, which is crucial for process design and safety calculations.
-
ARC will provide worst-case scenario data for assessing the potential for thermal runaway reactions.
This information is esse[7]ntial for developing safe operating procedures, designing appropriate cooling and venting systems for reactors, and establishing safe storage conditions.
Handling and Sa[20][21]fety Precautions for Fluorinated Compounds
Working with fluorinated compounds requires specific safety measures due to their potential hazards.
-
Engineering Contro[20][21]ls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective[22] Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Spill and Emergency[22] Procedures: Be prepared for spills and have appropriate neutralizing agents available. In case of skin contact, flush with copious amounts of water.
Caption: A logical flow for establishing a safe handling protocol for fluorinated compounds.
Conclusion
While specific thermal decomposition data for (2S)-3-amino-1,1,1-trifluoro-2-propanol is not extensively published, a robust understanding of its stability can be achieved through a systematic experimental approach. By employing TGA, DSC, and ARC, researchers and drug development professionals can obtain the critical data needed to ensure the safe and efficient use of this valuable chiral building block in their synthetic endeavors. The methodologies and predictive insights provided in this guide serve as a comprehensive framework for the thermal hazard assessment of (2S)-3-amino-1,1,1-trifluoro-2-propanol and other novel fluorinated compounds.
References
- Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.).
- Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (n.d.).
- Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. (n.d.).
- Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.).
- Accelerating Rate Calorimeter Studies | PDF - Scribd. (n.d.).
- Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.).
- TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... - ResearchGate. (n.d.).
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (n.d.).
- Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (2026, January 12).
- AMINO ALCOHOL EA. (2018, June 12).
- 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL CAS - ChemicalBook. (n.d.).
- Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21).
- Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines - YouTube. (2020, September 4).
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.).
- Thermogravimetric Analysis - MILL Wiki. (2022, November 9).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.).
- Applications of Thermogravimetric Analysis - Innovatech Labs. (2022, April 21).
- Differential Scanning Fluorimetry Overview | PDF - Scribd. (n.d.).
- Fluorine. (n.d.).
- Relation between chemical structure of amino acids and their thermal decomposition. (2005, November 1).
- (2S)-3-Amino-1,1,1-trifluoro-2-propanol | SCBT - Santa Cruz Biotechnology. (n.d.).
- 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL - Career Henan Chemical Co. (n.d.).
- Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening - PMC - NIH. (n.d.).
- 3-Amino-1,1,1-trifluoropropan-2-ol - PubChem. (n.d.).
- Thermal degradation of 18 amino acids during pyrolytic processes - PMC - PubMed Central. (2024, November 25).
- EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents. (n.d.).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. (2024, February 15).
- 3-Amino-1,1,1-Trifluoro-2-Propanol - Amerigo Scientific. (n.d.).
- Deoxytrifluoromethylation of Alcohols - PMC - NIH. (2022, July 5).
- Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal - Aidic. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
- MCAT REVIEW SHEETS | Med-Pathway. (n.d.).
- [PDF] Thermal study of simple amino-alcohol solutions. - Semantic Scholar. (n.d.).
- Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction - ResearchGate. (2025, August 6).
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A Technical Guide to the Solubility of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Organic Solvents
Abstract
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development.[1] Its unique structural features, including a trifluoromethyl group, a hydroxyl group, and an amino group, impart specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound in organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (2S)-3-amino-1,1,1-trifluoro-2-propanol, discusses the underlying molecular principles governing its solubility, and presents a detailed experimental protocol for its systematic determination. This guide is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this valuable building block.
Introduction: The Significance of (2S)-3-amino-1,1,1-trifluoro-2-propanol
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a versatile chiral building block that has garnered attention in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a valuable moiety in drug design.[2] The amino and hydroxyl groups provide reactive handles for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
A thorough understanding of the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification processes, and is a key determinant of bioavailability in drug formulations. This guide aims to provide both theoretical insights and practical methodologies to empower researchers in their work with this important molecule.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the nature of the solvent. In the case of (2S)-3-amino-1,1,1-trifluoro-2-propanol, several key features influence its solubility profile:
-
Polar Functional Groups: The presence of a primary amine (-NH2) and a hydroxyl group (-OH) allows for the formation of hydrogen bonds with protic solvents. These groups also contribute to the molecule's overall polarity.
-
Trifluoromethyl Group: The highly electronegative fluorine atoms in the trifluoromethyl group (-CF3) create a strong dipole and can participate in weaker hydrogen bonds. While often considered lipophilic, the inductive effect of the trifluoromethyl group can increase the acidity of the adjacent hydroxyl group, influencing its interactions with solvents.[3]
-
Chiral Center: The stereochemistry at the C2 position can influence crystal packing and, consequently, the energy required to dissolve the solid, which can affect solubility.
Based on these structural features, a qualitative prediction of solubility in various organic solvents can be made.
Table 1: Predicted and Reported Qualitative Solubility of (2S)-3-amino-1,1,1-trifluoro-2-propanol
| Solvent Class | Example Solvents | Predicted Solubility | Reported Solubility | Rationale for Prediction |
| Protic Polar | Methanol, Ethanol | High | Slightly Soluble (Methanol)[4][5] | The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, leading to favorable interactions with protic solvents. |
| Aprotic Polar | DMSO, DMF | Moderate to High | Slightly Soluble (DMSO)[4][5] | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino groups of the solute. |
| Nonpolar | Hexane, Toluene | Low | Not Reported | The significant polarity of the amino alcohol will lead to poor interactions with nonpolar solvents ("like dissolves like"). |
| Chlorinated | Dichloromethane | Low to Moderate | Not Reported | These solvents have a moderate polarity and may show some limited ability to dissolve the compound. |
It is important to note that while predictions are useful, experimental determination is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of (2S)-3-amino-1,1,1-trifluoro-2-propanol in a range of organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
For viscous solvents or fine solids, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid.
-
Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a series of calibration standards of (2S)-3-amino-1,1,1-trifluoro-2-propanol in the same solvent.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Temperature
For most solid solutes, solubility increases with increasing temperature. However, the magnitude of this effect varies depending on the solute-solvent system. It is advisable to determine solubility at different temperatures relevant to the intended application.
Solvent Polarity
As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.
pH (in Aqueous Systems)
While this guide focuses on organic solvents, it is worth noting that in aqueous or mixed aqueous-organic systems, the pH will have a profound effect on the solubility of (2S)-3-amino-1,1,1-trifluoro-2-propanol. The amino group can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH, both of which will increase aqueous solubility.
Data Interpretation and Application
The experimentally determined solubility data can be used to:
-
Select appropriate solvents for synthesis and purification.
-
Optimize crystallization processes.
-
Guide the development of formulations for drug delivery.
-
Inform the design of biological assays.
The relationship between the molecular properties of the solute and the solvent and the observed solubility can be further explored using thermodynamic models.
Caption: Factors influencing the solubility of the target compound.
Conclusion
References
-
Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]
-
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An In-Depth Technical Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Chiral Building Block
(2S)-3-amino-1,1,1-trifluoro-2-propanol, a structurally unassuming chiral amino alcohol, has quietly emerged as a pivotal building block in modern medicinal chemistry. Its significance lies in the strategic incorporation of a trifluoromethyl (CF3) group, a moiety renowned for its ability to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic strategies for this valuable compound, offering insights for researchers engaged in the design and synthesis of novel therapeutics.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of contemporary drug design.[1] Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's properties. The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, thereby increasing a drug's in vivo half-life.[2] Furthermore, the steric bulk and unique electronic properties of the CF3 group can lead to enhanced binding interactions with biological targets.[3] In the context of (2S)-3-amino-1,1,1-trifluoro-2-propanol, these attributes make it an invaluable synthon for introducing chirality and metabolic stability into a wide range of pharmaceutical agents.
Historical Perspective and Discovery
While a singular, seminal publication marking the definitive "discovery" of (2S)-3-amino-1,1,1-trifluoro-2-propanol is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader exploration of chiral fluorinated compounds for pharmaceutical applications. The development of synthetic methodologies for chiral β-amino alcohols and the increasing recognition of the benefits of trifluoromethyl groups in the latter half of the 20th century set the stage for its synthesis and utilization. Its primary role as a key intermediate, most notably in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, has cemented its importance in industrial and academic research.
Synthetic Strategies: A Comprehensive Overview
The synthesis of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol presents a significant stereochemical challenge. Several strategies have been developed to achieve high diastereo- and enantioselectivity. These can be broadly categorized into diastereoselective reduction of protected amino ketones, biocatalytic approaches, and methods involving chiral auxiliaries.
Diastereoselective Reduction of N-Protected α-Amino-β-trifluoromethyl Ketones
A prevalent strategy involves the diastereoselective reduction of a prochiral N-protected α-amino-β-trifluoromethyl ketone. The choice of protecting group and reducing agent is critical for achieving high stereocontrol.
Workflow for Diastereoselective Reduction:
Caption: Diastereoselective reduction of an N-protected trifluoromethyl ketone.
Detailed Protocol: Diastereoselective Reduction of an N-Boc-Protected Ketone
-
Protection: The precursor, 1-amino-3,3,3-trifluoro-2-propanone, is protected with a suitable group, such as tert-butoxycarbonyl (Boc), to yield N-Boc-1-amino-3,3,3-trifluoro-2-propanone.
-
Reduction: The N-Boc protected ketone is dissolved in an appropriate solvent (e.g., ethanol) and cooled to a low temperature (e.g., -78 °C). A bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3), is added to favor the formation of the syn diastereomer through chelation control.[4] The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: The reaction is quenched, and the product is extracted. The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired (2S)-3-amino-1,1,1-trifluoro-2-propanol.
The diastereomeric ratio of the resulting amino alcohol is highly dependent on the nature of the protecting group and the reducing agent employed.[4][5]
Biocatalytic Approaches: The Green Chemistry Advantage
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols.[6][7] Ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric reduction of prochiral ketones.
Workflow for Biocatalytic Reduction:
Caption: Biocatalytic reduction of an amino ketone to a chiral amino alcohol.
Detailed Protocol: Asymmetric Reduction using an Engineered Amine Dehydrogenase [8]
-
Enzyme and Substrate Preparation: A whole-cell biocatalyst expressing an engineered amine dehydrogenase is prepared. The substrate, 1-amino-3,3,3-trifluoro-2-propanone, is dissolved in a suitable buffer.
-
Bioreduction: The substrate solution is added to the whole-cell suspension containing a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). The reaction is incubated at a controlled temperature and pH with agitation.
-
Work-up and Isolation: After the reaction is complete, the cells are removed by centrifugation, and the product is extracted from the supernatant and purified.
This method often provides excellent enantiomeric excess (>99%) and operates under mild, aqueous conditions.[8]
Synthesis from Chiral Precursors: The Chiral Pool Approach
Another strategy involves starting from a readily available chiral molecule, such as a trifluoromethylated amino acid derivative.
Detailed Protocol: Reduction of (S)-Trifluoroalanine Ester
-
Esterification: (S)-Trifluoroalanine is esterified to protect the carboxylic acid functionality.
-
Reduction: The resulting ester is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This reduction converts the ester to the primary alcohol, yielding (2S)-3-amino-1,1,1-trifluoro-2-propanol.
-
Work-up: The reaction is carefully quenched, and the product is isolated and purified.
Comparison of Synthetic Methodologies
| Method | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Diastereoselective Reduction | N-Boc protection, LiAlH(O-t-Bu)3 | Moderate to High | Variable, depends on conditions | Well-established, scalable | Requires protection/deprotection steps, may produce diastereomeric mixtures |
| Biocatalytic Reduction | Engineered KREDs or AmDHs, Cofactor regeneration system | Good to Excellent | >99% | High enantioselectivity, mild conditions, environmentally friendly | Requires specialized enzymes and fermentation capabilities |
| Chiral Pool Synthesis | (S)-Trifluoroalanine, LiAlH4 | Good | >98% | High enantiopurity from chiral starting material | Availability and cost of the chiral precursor can be a limitation |
Applications in Drug Development
The primary application of (2S)-3-amino-1,1,1-trifluoro-2-propanol is as a chiral building block in the synthesis of pharmaceuticals. Its most notable use is in the industrial-scale synthesis of sitagliptin , an oral antihyperglycemic agent used for the treatment of type 2 diabetes. The trifluoromethyl group in the sitagliptin molecule, introduced via this chiral intermediate, contributes to its metabolic stability and potent inhibition of the DPP-4 enzyme.
Conclusion and Future Outlook
(2S)-3-amino-1,1,1-trifluoro-2-propanol stands as a testament to the power of strategic fluorine incorporation in medicinal chemistry. The development of efficient and highly stereoselective synthetic routes, particularly biocatalytic methods, has made this valuable chiral building block more accessible for drug discovery and development. As the demand for more metabolically robust and potent pharmaceuticals continues to grow, the importance of synthons like (2S)-3-amino-1,1,1-trifluoro-2-propanol is poised to increase, paving the way for the creation of next-generation therapeutics.
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Bräse, S., & Czechtizky, W. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 996-1076. [Link]
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Methodological & Application
The Strategic deployment of (2S)-3-amino-1,1,1-trifluoro-2-propanol in Chiral Synthesis: Applications and Protocols
Introduction: The Significance of Fluorinated Chiral Building Blocks
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. When this powerful functional group is installed on a chiral scaffold, it unlocks the potential for highly specific and potent therapeutic agents. (2S)-3-amino-1,1,1-trifluoro-2-propanol stands out as a versatile and valuable chiral building block, offering a trifluoromethyl group and two reactive functional handles—an amine and a hydroxyl group—in a defined stereochemical arrangement. This application note provides a comprehensive guide for researchers and scientists on the effective utilization of this compound in the synthesis of advanced chiral intermediates.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety considerations is paramount before employing any chemical in a synthetic workflow.
Table 1: Physicochemical Properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol
| Property | Value | Source |
| Molecular Formula | C₃H₆F₃NO | [1] |
| Molecular Weight | 129.08 g/mol | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 99°C | |
| Boiling Point | 176.5±40.0 °C (Predicted) | |
| Density | 1.344±0.06 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
| pKa | 10.14±0.35 (Predicted) | [2] |
| CAS Number | 561323-79-3 | [1] |
Safety and Handling Precautions:
(2S)-3-amino-1,1,1-trifluoro-2-propanol and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Core Applications in Asymmetric Synthesis
The unique structural features of (2S)-3-amino-1,1,1-trifluoro-2-propanol make it an ideal starting material for the synthesis of a variety of high-value chiral molecules.
-
Synthesis of Chiral Trifluoromethylated Amino Acids: The vicinal amino alcohol moiety can be readily converted to the corresponding trifluoromethylated amino acid, a critical component in the development of novel peptides and peptidomimetics with enhanced stability and biological activity.[4]
-
Preparation of Chiral Aziridines: The compound can serve as a precursor to chiral trifluoromethyl-substituted aziridines, which are versatile intermediates for the synthesis of a wide range of nitrogen-containing compounds.
-
Formation of Chiral Oxazolidinones: The 1,2-amino alcohol structure is perfectly suited for cyclization to form chiral oxazolidinones, which are important chiral auxiliaries and are also found in the core of several antibiotic drugs.[5][6]
-
Asymmetric Catalysis: Derivatives of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be employed as chiral ligands in asymmetric catalysis, where the trifluoromethyl group can influence the electronic and steric environment of the catalytic center, potentially leading to improved enantioselectivity.[7]
-
Peptide Modification: This building block can be incorporated into peptides to introduce a trifluoromethyl group, which can enhance their proteolytic stability and membrane permeability.[8][9][10]
Experimental Protocols
The following protocols are provided as a guide for the utilization of (2S)-3-amino-1,1,1-trifluoro-2-propanol in key synthetic transformations.
Protocol 1: N-Boc Protection of (2S)-3-amino-1,1,1-trifluoro-2-propanol
The protection of the amino group is a common first step to enable selective reactions at the hydroxyl group.
Caption: Workflow for N-Boc protection.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.
Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. Triethylamine is used as a base to neutralize the acid generated during the reaction.
Protocol 2: Synthesis of (S)-4-(trifluoromethyl)oxazolidin-2-one
This protocol describes the cyclization of the amino alcohol to form a valuable chiral oxazolidinone.
Caption: Workflow for oxazolidinone synthesis.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol
-
Triphosgene or Carbonyldiimidazole (CDI)
-
Triethylamine (TEA) or Pyridine
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Caution: Triphosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
To a solution of (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq) and a base such as triethylamine (2.2 eq) in anhydrous THF (0.1 M) at 0 °C, slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired oxazolidinone.
Rationale: The reaction proceeds via the formation of a carbamate intermediate which then undergoes intramolecular cyclization to form the stable five-membered oxazolidinone ring.[11] The choice of carbonylating agent (triphosgene or CDI) can be made based on handling preferences and reaction scale.
Protocol 3: Conversion to a Chiral Aziridine via a Modified Wenker Synthesis
This protocol outlines a potential pathway to synthesize the corresponding chiral aziridine, a highly versatile synthetic intermediate.
Caption: Multi-step workflow for chiral aziridine synthesis.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Appropriate anhydrous solvents (e.g., DCM, THF)
-
Standard workup and purification reagents
Procedure:
-
N-Tosylation: Dissolve (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by adding water and extracting with an organic solvent.
-
O-Mesylation: Dissolve the N-tosylated amino alcohol (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours.
-
Cyclization: To the crude mesylated intermediate, add a strong base such as potassium carbonate in a suitable solvent like methanol, or for a stronger base, sodium hydride in THF. Heat the reaction mixture to promote intramolecular cyclization.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting chiral aziridine by column chromatography.
Rationale: This multi-step sequence first protects the amine as a sulfonamide, which also acidifies the N-H proton. The hydroxyl group is then converted into a good leaving group (mesylate). Subsequent treatment with a base deprotonates the sulfonamide nitrogen, which then acts as an intramolecular nucleophile to displace the mesylate and form the aziridine ring.
Conclusion
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a powerful and versatile chiral building block for the synthesis of complex, high-value molecules. Its trifluoromethyl group and strategically placed functional groups provide a unique platform for introducing chirality and desirable physicochemical properties into drug candidates and other advanced materials. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this compound and to accelerate their research and development efforts.
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Zapevalov, A. Y., Saloutin, V. I., & Kodess, M. I. (2019). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 15, 2336–2346. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
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Lim, D., & Park, H. S. (2021). Fluoroalcohols for chemical modification of biomolecules. RSC Chemical Biology, 2(6), 1599–1608. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
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ResearchGate. (n.d.). Thermodynamically favorable protocol for the synthesis of 2-oxazolidinones via Cu(I)-catalyzed three-component reaction of propargylic alcohols, CO2 and 2-aminoethanols. [Link]
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Chen, Y. H., & Wu, J. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]
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Capot Chemical. (n.d.). material safety data sheet: (R)-1,1,1-TRIFLUORO-2-PROPANOL. [Link]
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National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
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van Delft, F. L., Timmers, C. M., van der Marel, G. A., & van Boom, J. H. (1997). Preparation of 2-Oxazolidinones by Intramolecular Nucleophilic Substitution. Synthesis, 1997(04), 450–454. [Link]
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NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. [Link]
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GenScript. (n.d.). Peptide Modifications. [Link]
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National Institutes of Health. (n.d.). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. [Link]
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ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
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ATB. (n.d.). (2R)-1,1,1-Trifluoro-2-propanol | C3H3F3O | MD Topology | NMR | X-Ray. [Link]
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National Institutes of Health. (n.d.). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link]
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MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]
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Application Note: (2S)-3-Amino-1,1,1-trifluoro-2-propanol as a Versatile Chiral Building Block for Pharmaceutical Intermediates
Abstract
The incorporation of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern drug design, often enhancing critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Chiral fluorinated building blocks are particularly valuable as they provide precise three-dimensional orientation for molecular recognition.[3][4] This application note provides a detailed guide to the synthetic utility of (2S)-3-amino-1,1,1-trifluoro-2-propanol, a privileged building block featuring a vicinal amino alcohol moiety. We explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the application of the resulting intermediates in drug discovery.
Introduction: The Strategic Advantage of the Trifluoromethyl-Aminopropanol Scaffold
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a high-value starting material for medicinal chemistry programs. Its structure combines three key features that chemists can strategically exploit:
-
A Stereodefined Center: The (S)-configuration at the C2 position allows for the synthesis of enantiomerically pure pharmaceutical ingredients, which is critical for specificity and reducing off-target effects.
-
A Primary Amine: The nucleophilic amino group serves as a versatile handle for a wide range of functionalization reactions, including acylation, sulfonylation, and alkylation.
-
A Trifluoromethyl Group: The electron-withdrawing CF₃ group can significantly modulate the pKa of the adjacent amine and influence the conformational preferences and lipophilicity of the final molecule, contributing to improved drug-like properties.[1]
The proximity of the amine and alcohol groups also facilitates the construction of important heterocyclic systems. This guide will detail the practical methodologies for leveraging this unique structure to create diverse and valuable pharmaceutical intermediates.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for experimental design.
| Property | Value | Source |
| Chemical Name | (2S)-3-Amino-1,1,1-trifluoro-2-propanol | Santa Cruz Biotechnology[5] |
| CAS Number | 431-38-9 (racemate) | ChemicalBook, PubChem[6][7] |
| Molecular Formula | C₃H₆F₃NO | PubChem[7] |
| Molecular Weight | 129.08 g/mol | PubChem[7] |
| Appearance | White to Off-White Solid | Career Henan Chemical Co.[8] |
| Melting Point | ~99 °C | INDOFINE Chemical Company, Inc.[9] |
Core Synthetic Transformations and Strategies
The reactivity of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be directed towards its nucleophilic amine, its hydroxyl group, or both simultaneously to form cyclic structures. The choice of reaction conditions is critical for achieving selectivity.
Diagram 1: Key synthetic pathways from (2S)-3-amino-1,1,1-trifluoro-2-propanol.
N-Functionalization: Building Molecular Diversity
The primary amine is typically the more nucleophilic site under neutral or basic conditions, allowing for selective functionalization.
Formation of an amide bond is one of the most robust and common reactions in medicinal chemistry. This is readily achieved by treating the amino alcohol with an acylating agent in the presence of a non-nucleophilic base.
-
Causality of Reagent Choice:
-
Acylating Agent: Acyl chlorides or acid anhydrides are highly reactive and suitable for rapid, high-yielding reactions. Alternatively, carboxylic acids can be coupled using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU, which is ideal for sensitive substrates.
-
Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to avoid side reactions with the solvent.
-
| Entry | Acylating Agent | Base | Solvent | Typical Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | >95% |
| 2 | Benzoyl Chloride | DIPEA | THF | >90% |
| 3 | Cyclopropanecarbonyl Chloride | TEA | DCM | >90% |
| 4 | Isobutyric Anhydride | Pyridine | DCM | >95% |
Sulfonamides are important functional groups in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors. The synthesis is analogous to N-acylation, using a sulfonyl chloride.
-
Expert Insight: Reactions with sulfonyl chlorides are often slower than with acyl chlorides. Allowing the reaction to proceed overnight at room temperature is a common practice to ensure full conversion. The resulting sulfonamide is often highly crystalline, facilitating purification.
Cyclization: Crafting Rigid Scaffolds
The 1,2-amino alcohol motif is a precursor to valuable heterocyclic structures, most notably oxazolidinones. These rigid structures are prevalent in medicinal chemistry, serving to lock conformations and present substituents in well-defined vectors.
This transformation is efficiently achieved using a carbonylating agent that bridges the amine and hydroxyl groups.
-
Reagent Selection:
-
Carbonyldiimidazole (CDI): A safe and effective alternative to phosgene. The reaction proceeds in two steps: initial formation of an N-carbamoyl imidazole intermediate, followed by intramolecular nucleophilic attack by the hydroxyl group to displace imidazole and form the cyclic carbamate (oxazolidinone).
-
Triphosgene: A solid, safer phosgene equivalent that can be used in stoichiometric amounts. Strict control of stoichiometry and temperature is crucial to avoid side products.
-
This particular intermediate is highly valuable for building more complex molecules, as the oxazolidinone nitrogen can be subsequently functionalized.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales.
Diagram 2: A typical experimental workflow for N-acylation.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
Objective: To synthesize an N-acylated derivative of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Materials:
-
(2S)-3-Amino-1,1,1-trifluoro-2-propanol (1.0 eq)
-
Acyl chloride (e.g., Benzoyl Chloride) (1.05 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (2S)-3-amino-1,1,1-trifluoro-2-propanol (e.g., 1.29 g, 10 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol). Stir the solution until all solids dissolve.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acyl Chloride Addition: Add the acyl chloride (e.g., 1.22 mL, 10.5 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water (30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL, optional, to remove excess base), saturated NaHCO₃ solution (2 x 20 mL, to remove excess acid), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl product.
Protocol 2: Synthesis of (S)-5-(Trifluoromethyl)oxazolidin-2-one
Objective: To synthesize the chiral oxazolidinone intermediate via CDI-mediated cyclization.
Materials:
-
(2S)-3-Amino-1,1,1-trifluoro-2-propanol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate, Hexane
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve CDI (e.g., 1.78 g, 11 mmol) in anhydrous THF (40 mL).
-
Substrate Addition: Add a solution of (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.29 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the CDI solution at room temperature.
-
Initial Reaction: Stir the mixture at room temperature for 1-2 hours. During this phase, the amine reacts with CDI to form the N-carbamoyl imidazole intermediate. Monitor this step by TLC, observing the consumption of the starting amino alcohol.
-
Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. This provides the thermal energy required for the intramolecular cyclization, where the hydroxyl group displaces the imidazole moiety.
-
Cooling and Concentration: Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.
-
Workup: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and brine (30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography to yield the pure oxazolidinone.
Applications in Drug Discovery: A Case Study
Derivatives of (2S)-3-amino-1,1,1-trifluoro-2-propanol have shown significant promise in pharmaceutical research. For instance, chiral N,N-disubstituted trifluoro-3-amino-2-propanols were investigated as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for therapies aimed at increasing high-density lipoprotein (HDL) cholesterol levels.[10] The synthetic routes to these complex molecules rely on the initial N-functionalization of the chiral amino alcohol scaffold, demonstrating the direct applicability of the protocols described herein to the synthesis of advanced drug candidates.
Conclusion
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a powerful and versatile chiral building block. Its dual functionality allows for a wide array of synthetic manipulations, from simple N-acylations to the construction of complex heterocyclic systems. The protocols provided in this note offer reliable and scalable methods for generating a diverse library of pharmaceutical intermediates, empowering researchers and drug development professionals to accelerate their discovery programs.
References
-
Schareina, T., & Leroux, F. R. (2021). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 60(1), 272-276. [Link]
-
Carvalho, A. F., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3844–3848. [Link]
-
Kolenov, I. S., & Zhdankin, V. V. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. [Link]
-
Wang, Y., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
-
Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-024. [Link]
-
Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959. [Link]
-
Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
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Asymmetric Synthesis of Trifluoromethylated ent‐Fragransin C1. (2018). ResearchGate. [Link]
-
Durley, R. C., et al. (2000). Discovery of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein. Journal of Medicinal Chemistry, 43(24), 4575–4578. [Link]
-
Amerigo Scientific. (n.d.). 3-Amino-1,1,1-Trifluoro-2-Propanol. [Link]
-
PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. [Link]
-
PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. [Link]
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(2S)-3-Amino-1,1,1-trifluoro-2-propanol in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Chiral Ligands
The quest for higher enantioselectivity and broader substrate scope in asymmetric catalysis is a continuous endeavor in modern organic synthesis. Chiral amino alcohols have long been recognized as privileged scaffolds for the construction of effective catalysts and ligands. The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these chiral backbones offers a powerful strategy to modulate their steric and electronic properties. (2S)-3-amino-1,1,1-trifluoro-2-propanol is a prime example of such a strategically designed chiral building block. The strong electron-withdrawing nature of the CF3 group can significantly influence the Lewis acidity of metal centers in derived catalysts, while its steric bulk can create a unique and highly effective chiral environment for stereochemical control.
This guide provides an in-depth technical overview of the applications of (2S)-3-amino-1,1,1-trifluoro-2-propanol in asymmetric catalysis, with a focus on detailed, field-proven protocols. We will explore its use in the enantioselective reduction of ketones, a cornerstone transformation in the synthesis of chiral pharmaceuticals and fine chemicals.
Core Application: Enantioselective Reduction of Ketones via Oxazaborolidine Catalysis (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The catalyst for this transformation is a chiral oxazaborolidine, which can be prepared from a chiral β-amino alcohol and a borane source. The use of (2S)-3-amino-1,1,1-trifluoro-2-propanol as the chiral precursor allows for the in-situ generation of a fluorinated oxazaborolidine catalyst, which has shown promise in the reduction of challenging substrates, including trifluoromethyl ketones.[4]
Causality Behind Experimental Choices:
The in-situ generation of the oxazaborolidine catalyst from (2S)-3-amino-1,1,1-trifluoro-2-propanol and a borane source is often preferred over the use of a pre-formed, isolated catalyst. This approach offers several advantages:
-
Reproducibility: Isolated oxazaborolidine catalysts can be sensitive to moisture and may degrade upon storage, leading to inconsistent results.[4][5] In-situ generation ensures a fresh, highly active catalyst for each reaction.
-
Practicality: The procedure is experimentally simpler and avoids an additional synthesis and purification step.[6]
-
Modulation of Reactivity: The choice of borane source (e.g., BH₃·THF, BH₃·SMe₂) and additives can be easily varied to optimize the reaction for specific substrates.
The trifluoromethyl group on the chiral backbone of the catalyst plays a crucial role. Its electron-withdrawing effect is postulated to increase the Lewis acidity of the endocyclic boron atom of the oxazaborolidine. This enhanced Lewis acidity facilitates coordination to the ketone substrate, leading to a more organized and tightly bound transition state, which can translate to higher enantioselectivity.
Experimental Workflow for CBS Reduction
Caption: General workflow for the in-situ CBS reduction.
Detailed Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the enantioselective reduction of acetophenone, a common benchmark substrate, using an in-situ generated oxazaborolidine catalyst from (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for reactions under inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (2S)-3-amino-1,1,1-trifluoro-2-propanol (0.1 mmol, 1.0 eq).
-
Add anhydrous THF (5 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (0.1 mL of a 1.0 M solution, 0.1 mmol, 1.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 10 eq) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.
-
Add an additional amount of borane-THF solution (1.0 mL of a 1.0 M solution, 1.0 mmol, 10 eq) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-4 hours), cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) to the residue and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the chemical yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Expected Performance and Data
The performance of chiral amino alcohol-derived catalysts in the CBS reduction is highly dependent on the substrate and reaction conditions. While specific data for the oxazaborolidine derived from (2S)-3-amino-1,1,1-trifluoro-2-propanol is emerging, a comparative analysis with other amino alcohols provides valuable context.
| Chiral Amino Alcohol Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | 98 | 97 | (R) | [7] |
| (1S,2R)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) | [7] |
| (S)-2-Amino-2-methyl-1-propanol | Acetophenone | High | ~90 | (R) | [7] |
| Chiral Lactam Alcohol | Aryl Methyl Ketones | Good | 91-98 | (R) | [4] |
| Chiral Lactam Alcohol | 2,2,2-Trifluoroacetophenone | Good | (with BF₃ additive) | (R) | [4] |
Note: The data presented is for comparative purposes. The performance of the catalyst derived from (2S)-3-amino-1,1,1-trifluoro-2-propanol should be experimentally determined and may offer advantages for specific substrates, particularly fluorinated ketones.
Further Applications: P,N-Ligands in Asymmetric Transfer Hydrogenation
Beyond oxazaborolidine catalysis, (2S)-3-amino-1,1,1-trifluoro-2-propanol serves as a valuable chiral building block for the synthesis of more complex ligands, such as P,N-ligands. These ligands, which contain both phosphorus and nitrogen donor atoms, are highly effective in a variety of transition metal-catalyzed asymmetric reactions, including asymmetric transfer hydrogenation (ATH).[8]
Conceptual Workflow for P,N-Ligand Synthesis and Application
Caption: Synthesis of a P,N-ligand and its use in ATH.
The synthesis of a P,N-ligand from (2S)-3-amino-1,1,1-trifluoro-2-propanol typically involves a multi-step sequence to introduce a phosphine group, often through the reaction of a functionalized derivative of the amino alcohol with a phosphine chloride. The resulting P,N-ligand can then be used to form a chiral ruthenium(II) complex in situ, which is a highly effective catalyst for the asymmetric transfer hydrogenation of ketones using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The electronic properties imparted by the trifluoromethyl group can influence the activity and selectivity of the resulting metal complex.
Conclusion and Future Outlook
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a promising chiral building block for the development of novel catalysts and ligands for asymmetric synthesis. Its unique electronic and steric properties, stemming from the trifluoromethyl group, offer exciting opportunities for enhancing enantioselectivity and expanding the scope of catalytic transformations. The protocols outlined in this guide for the in-situ generation of oxazaborolidine catalysts for the CBS reduction provide a robust starting point for researchers. Further exploration into the synthesis and application of P,N-ligands and other catalyst classes derived from this versatile amino alcohol will undoubtedly lead to new and powerful tools for the synthesis of complex chiral molecules in the pharmaceutical and chemical industries.
References
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408.
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. Available from: [Link]
- Kanto Chemical Co., Inc.
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Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- Klingler, F. D. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of chemical research, 40(12), 1367–1376.
- ResearchGate. (2019).
- MDPI. (2024).
- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- Wolverhampton Intellectual Repository and E-Theses. (2024).
- ResearchGate. (2025). Phosphino-amine (PN)
- Organic Chemistry Frontiers. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids.
- AIR Unimi. Novel carbohydrate-based bifunctional organocatalysts for nucleophilic addition to nitroolefins and imines.
- MDPI. (2022).
- Nature Communications. (2025).
- Amerigo Scientific. 3-Amino-1,1,1-Trifluoro-2-Propanol.
- MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
- Molecules. (2017).
- Wu, J., Nuylert, A., Iwaki, M., Miki, S., & Asano, Y. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem, e202500047.
- The Journal of Organic Chemistry. (2019).
- NIH. (2021).
- Macmillan Group. (2004).
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- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of (2S)-3-amino-1,1,1-trifluoro-2-propanol in peptide synthesis
An Application Guide to (2S)-3-amino-1,1,1-trifluoro-2-propanol in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Peptide Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics prized for their high specificity and biological activity. However, their application is often hampered by challenges such as poor metabolic stability and limited bioavailability.[1] The strategic incorporation of unnatural amino acids is a powerful method to overcome these limitations.[2][3] Among these, fluorinated building blocks have gained prominence, and (2S)-3-amino-1,1,1-trifluoro-2-propanol stands out as a particularly versatile synthon.
The presence of the trifluoromethyl (CF₃) group, a bioisostere for alkyl groups, profoundly alters the physicochemical properties of a peptide.[4] This highly electronegative and lipophilic moiety can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage, improve membrane permeability, and modulate binding affinity to biological targets.[1][5] This guide provides a detailed exploration of the applications of (2S)-3-amino-1,1,1-trifluoro-2-propanol, focusing on its use as a peptidomimetic building block and as a critical precursor for potent transition-state analog inhibitors.
Physicochemical Properties and Key Attributes
The utility of (2S)-3-amino-1,1,1-trifluoro-2-propanol stems from its unique combination of a chiral amino alcohol scaffold and the potent electronic effects of the terminal CF₃ group.
| Property | Description |
| Chemical Structure | A propane backbone with a primary amine at C3, a hydroxyl group at C2, and a trifluoromethyl group at C1. The stereocenter is at C2, specified as (S). |
| Molecular Formula | C₃H₆F₃NO |
| Molecular Weight | 129.08 g/mol |
| Chirality | The (2S) configuration is crucial for mimicking the stereochemistry of natural L-amino acids, which is often essential for biological activity.[1] |
| Trifluoromethyl Group | Imparts high lipophilicity and strong electron-withdrawing properties. It is metabolically stable and can form unique interactions with protein targets.[5][6][7] |
Core Application I: A Building Block for Novel Peptidomimetics
Incorporating (2S)-3-amino-1,1,1-trifluoro-2-propanol into a peptide chain creates a peptidomimetic with a modified backbone. This modification can enforce specific secondary structures, enhance stability, and introduce a valuable probe for structure-activity relationship (SAR) studies. The primary amine allows for its integration into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques, provided that appropriate protection and coupling strategies are employed to handle its unique structure.[2]
Core Application II: Precursor to Trifluoromethyl Ketone (TFMK) Protease Inhibitors
A primary application of this amino alcohol is in the synthesis of peptidyl trifluoromethyl ketones (TFMKs).[8] TFMKs are highly potent inhibitors of serine and cysteine proteases.[9][10] The secondary alcohol of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be oxidized to a ketone. When this TFMK "warhead" is positioned at the C-terminus of a peptide designed to bind a protease's active site, it acts as a powerful transition-state analog inhibitor.[11][12]
Mechanism of Action: Mimicking the Transition State
The inhibitory power of TFMKs stems from the high electrophilicity of the ketone's carbonyl carbon, which is amplified by the adjacent electron-withdrawing CF₃ group.[9] In the enzyme's active site, the catalytic serine or cysteine residue performs a nucleophilic attack on this carbonyl. The resulting adduct is a stable, hydrated gem-diol (a hemiacetal or hemiketal) that closely mimics the tetrahedral transition state of peptide bond hydrolysis.[9][10][13] This stable complex effectively sequesters the enzyme, leading to potent and often reversible inhibition.[10][11]
Experimental Protocols
Protocol 1: Incorporation of (2S)-3-amino-1,1,1-trifluoro-2-propanol into a Peptide via Fmoc-SPPS
This protocol outlines the incorporation of a protected version of the title compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The key challenges are potential steric hindrance and the need for orthogonal protection of the amino and hydroxyl groups.[2][14]
Building Block: For this procedure, the required building block is N-α-Fmoc-(2S)-3-amino-1,1,1-trifluoro-2-propanol. The secondary hydroxyl group is often left unprotected as its reactivity is lower than the primary amine and it is sterically hindered; however, for sensitive sequences, a protected version (e.g., with a tert-butyl group) may be considered.
Workflow Diagram:
Step-by-Step Methodology:
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Preparation:
-
Start with 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) to which the preceding part of the peptide has already been synthesized.
-
Perform the final N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in N,N-Dimethylformamide (DMF).[2] Wash thoroughly with DMF and Dichloromethane (DCM).
-
-
Activation of the Amino Alcohol:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-(2S)-3-amino-1,1,1-trifluoro-2-propanol (relative to resin capacity) in DMF.
-
Add 3.9 equivalents of a potent coupling reagent suitable for hindered couplings, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[15][16]
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The use of strong coupling reagents is crucial to overcome the steric bulk and potentially reduced nucleophilicity near the trifluoromethyl group.[14]
-
-
Coupling to the Resin:
-
Add the activated amino alcohol solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the unnatural structure, a longer coupling time compared to standard amino acids may be necessary.
-
Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be required.
-
-
Capping and Washing:
-
If the coupling is incomplete after a second attempt, cap any unreacted amino groups using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
-
Continuation of Synthesis:
-
The N-terminal Fmoc group of the newly added residue can now be removed with 20% piperidine in DMF to allow for the coupling of the next amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[3]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).[2]
-
Protocol 2: On-Resin Oxidation to a Peptidyl Trifluoromethyl Ketone
This protocol describes the conversion of the resin-bound peptide containing the trifluoro-2-propanol moiety into the corresponding trifluoromethyl ketone. Performing the oxidation on the solid support simplifies purification.
Step-by-Step Methodology:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the resin as described in Protocol 1, with the (2S)-3-amino-1,1,1-trifluoro-2-propanol unit at the desired position (typically C-terminal to the recognition sequence). Ensure the N-terminal amine is protected (e.g., with a Boc group) to prevent side reactions during oxidation.
-
-
Oxidation:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of a mild oxidizing agent, such as Dess-Martin periodinane (DMP) (3-5 equivalents), in DCM.
-
Add the DMP solution to the resin and agitate gently at room temperature for 4-6 hours.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.
-
-
Quenching and Washing:
-
After completion, drain the oxidant solution.
-
Quench any remaining DMP by washing the resin with a saturated solution of sodium thiosulfate.
-
Wash the resin extensively with DCM, DMF, and methanol to remove all byproducts. Dry the resin.
-
-
Cleavage and Purification:
-
Cleave the peptidyl TFMK from the resin using the appropriate TFA cocktail as described in Protocol 1.
-
Purify and characterize the final inhibitor using RP-HPLC and MS.
-
Conclusion
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a high-value building block for medicinal chemistry and peptide science. Its incorporation provides a direct route to creating peptides with enhanced stability and novel conformations.[17][18][19] Furthermore, its role as a precursor to trifluoromethyl ketone inhibitors offers a proven strategy for designing potent and selective enzyme inhibitors for various therapeutic targets.[9][11] The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the unique properties of this fluorinated synthon in the development of next-generation peptide-based therapeutics and chemical probes.
References
-
Title: Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics Source: PMC - NIH URL: [Link]
-
Title: New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships Source: PubMed URL: [Link]
-
Title: Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones Source: Taylor & Francis URL: [Link]
-
Title: Fluorinated peptidomimetics: synthesis, conformational and biological features Source: ElectronicsAndBooks URL: [Link]
-
Title: Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold Source: Beilstein Journals URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC - PubMed Central URL: [Link]
-
Title: Fluorine-containing macrocyclic peptides and peptidomimetics Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: The synthesis of peptides and proteins containing non-natural amino acids Source: The Homepage of The Sanderson Group, Durham University URL: [Link]
-
Title: Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain Source: ResearchGate URL: [Link]
-
Title: Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journals URL: [Link]
-
Title: Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification Source: MDPI URL: [Link]
-
Title: Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]
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- 6. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]
- 7. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Resolution of (2S)-3-amino-1,1,1-trifluoro-2-propanol via Derivatization
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Fluorinated Amino Alcohols
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a critical chiral building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The specific stereochemistry of the amino and hydroxyl groups is paramount, as different enantiomers of a chiral drug can exhibit varied pharmacological activities, and in some cases, one enantiomer may be inactive or even toxic. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance in drug development.
This application note provides a comprehensive guide to the derivatization of (2S)-3-amino-1,1,1-trifluoro-2-propanol for the purpose of chiral resolution. We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss the analysis of the resulting diastereomers using common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Derivatization
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment, making their direct separation and quantification challenging with standard analytical methods like HPLC or NMR.[2] Chiral derivatization circumvents this issue by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical and chemical properties and can therefore be separated and quantified using achiral chromatographic techniques or distinguished by spectroscopic methods.[2][3]
For a bifunctional molecule like (2S)-3-amino-1,1,1-trifluoro-2-propanol, which contains both a primary amine and a secondary alcohol, derivatization can occur at either or both functional groups. The choice of CDA and reaction conditions will determine the site of derivatization.
Selecting the Optimal Chiral Derivatizing Agent (CDA)
A variety of CDAs are available for the derivatization of amines and alcohols. For (2S)-3-amino-1,1,1-trifluoro-2-propanol, a highly effective and widely used CDA is α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[4][5] It is commercially available in both (R) and (S) enantiomerically pure forms. The acid chloride of MTPA, Mosher's acid chloride, is particularly reactive and suitable for forming esters with alcohols and amides with amines.[2][4]
Why Mosher's Reagent is a Superior Choice for this Application:
-
Dual Reactivity: It readily reacts with both the amino and hydroxyl groups, providing flexibility in the derivatization strategy.
-
19F NMR Signal: The trifluoromethyl group on the MTPA provides a sensitive probe for 19F NMR analysis, which can offer superior resolution and simpler spectra compared to 1H NMR.[5]
-
Established Models: The Mosher's method for determining absolute configuration based on chemical shift differences in the 1H NMR spectra of the diastereomeric esters and amides is well-established.[6][7]
-
Stereochemical Stability: The absence of a proton at the chiral center of MTPA prevents racemization during the derivatization reaction.[2]
Experimental Workflow and Protocols
The overall workflow for the chiral resolution of (2S)-3-amino-1,1,1-trifluoro-2-propanol using Mosher's acid chloride is depicted below.
Sources
Application Note: Synthesis of Novel Chiral Ligands from (2S)-3-amino-1,1,1-trifluoro-2-propanol
Abstract
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a privileged chiral building block that merges the stereochemical definition of an amino alcohol with the unique electronic properties of a trifluoromethyl group. The introduction of fluorine into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated amino acids and their derivatives highly valuable in medicinal chemistry and drug design.[1][2] This application note provides a detailed guide for the synthesis of three distinct classes of novel chiral ligands derived from this versatile precursor: N-acyl amino alcohols, trifluoromethyl-substituted oxazolines, and Schiff bases. The protocols are designed to be robust and scalable, with an emphasis on explaining the mechanistic rationale behind procedural steps to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of (2S)-3-amino-1,1,1-trifluoro-2-propanol
The strategic incorporation of fluorine in drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is an excellent bioisostere for a methyl group but possesses a strong electron-withdrawing nature, which can profoundly alter the pKa of nearby functional groups and influence non-covalent interactions. When installed on a chiral scaffold like (2S)-3-amino-1,1,1-trifluoro-2-propanol, the CF₃ group provides a powerful tool for creating ligands with unique steric and electronic profiles.
This guide explores three fundamental transformations of the primary amine and secondary alcohol of the parent molecule to generate libraries of novel chiral ligands. These ligands are valuable as intermediates for more complex molecules or as final components in asymmetric catalysis.[3]
Synthesis of Chiral N-Acyl Trifluoroamino Alcohol Ligands
N-acylation is a foundational step in derivatizing the parent amino alcohol. The resulting N-acyl compounds can serve as bidentate ligands for metal coordination or as key intermediates for subsequent heterocycle formation, such as the synthesis of oxazolines.
Mechanistic Insight: Chemoselective Acylation
The reaction involves the nucleophilic attack of the primary amine onto an activated carbonyl of an acylating agent (e.g., an acyl chloride or anhydride). The primary amine is significantly more nucleophilic than the secondary alcohol, allowing for high chemoselectivity under neutral or mildly basic conditions. This intrinsic reactivity difference obviates the need for protecting the hydroxyl group, streamlining the synthetic process.[4][5] An eco-friendly approach using acetic anhydride without a solvent or catalyst has proven highly effective for various amines and amino alcohols.[4]
Caption: General workflow for the N-acylation of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Detailed Experimental Protocol: N-Acetylation
This protocol describes the N-acetylation using acetic anhydride, a widely available and reactive acylating agent.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Dichloromethane (DCM) or solvent-free
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottomed flask, dissolve (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq) in a minimal amount of DCM or proceed neat (solvent-free).[4]
-
Cool the flask in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and carefully quench with saturated aqueous NaHCO₃ to neutralize excess acetic acid and anhydride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Representative Data
| Acylating Agent | Base | Solvent | Typical Yield | Reference |
| Acetic Anhydride | None | None | 85-95% | [4] |
| Benzoyl Chloride | Triethylamine | DCM | 80-90% | General Procedure |
| Acetyl Chloride | Pyridine | THF | 75-88% | [6] |
Synthesis of Chiral Trifluoromethyl-Substituted Oxazoline Ligands
Chiral oxazolines are a premier class of ligands, renowned for their effectiveness in a wide array of asymmetric catalytic reactions.[7][8] The synthesis from β-amino alcohols is a well-established and robust transformation.[9][10]
Mechanistic Insight: Cyclization and Dehydration
The most common route involves the initial formation of an N-acyl intermediate as described in Section 2. This intermediate is then subjected to a dehydrating agent (e.g., thionyl chloride, SOCl₂). The hydroxyl group is first activated, typically by conversion to a chlorosulfite ester, which is then displaced by the amide oxygen in an intramolecular nucleophilic substitution (Sₙ2) reaction to form the oxazoline ring.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 2-Oxazoline synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of (2S)-3-amino-1,1,1-trifluoro-2-propanol in the Development of Potent Enzyme Inhibitors
Introduction: The Power of Fluorine in Drug Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The trifluoromethyl (-CF₃) group, in particular, imparts unique electronic characteristics. When placed adjacent to a carbonyl group, it creates a trifluoromethyl ketone (TFMK), a highly electrophilic moiety that has proven to be an exceptionally effective "warhead" for inhibiting certain classes of enzymes.[1] This guide provides an in-depth look at the application of (2S)-3-amino-1,1,1-trifluoro-2-propanol, a key chiral building block, in the rational design and synthesis of potent TFMK-based enzyme inhibitors.
(2S)-3-amino-1,1,1-trifluoro-2-propanol provides a versatile scaffold containing the essential trifluoromethyl and secondary alcohol functionalities, along with a primary amine for synthetic elaboration. The specific (S)-stereochemistry at the carbinol center is often crucial for precise orientation within the enzyme's active site, mimicking the natural substrate. The secondary alcohol serves as a direct precursor to the reactive TFMK warhead.
Pillar 1: The Mechanism of Trifluoromethyl Ketone Inhibition
Trifluoromethyl ketones are renowned as potent reversible, slow, tight-binding inhibitors, particularly for serine and cysteine proteases.[2] Their efficacy stems from their ability to act as transition-state analogs.[3] The strong electron-withdrawing nature of the -CF₃ group renders the adjacent carbonyl carbon highly electron-deficient and thus exceptionally susceptible to nucleophilic attack.[1]
In the active site of a serine or cysteine protease, the catalytic serine (hydroxyl group) or cysteine (thiol group) attacks the electrophilic carbonyl of the TFMK. This results in the formation of a stable, covalent, tetrahedral hemiketal or hemithioketal, respectively.[2] This tetrahedral intermediate is believed to closely mimic the geometry of the transition state formed during the hydrolysis of a natural peptide substrate.[1][3] The stability of this adduct leads to potent inhibition of the enzyme's catalytic activity.
A critical aspect of TFMK chemistry is the equilibrium between the ketone and its hydrated gem-diol form in aqueous environments. This hydrate can also be considered a mimic of the tetrahedral transition state, contributing to the inhibitor's overall efficacy.[1][4]
Figure 1: Mechanism of serine protease inhibition by a trifluoromethyl ketone (TFMK).
Pillar 2: General Synthetic Workflow
The synthesis of a peptidyl TFMK inhibitor using (2S)-3-amino-1,1,1-trifluoro-2-propanol as a starting material generally follows a well-defined pathway. This involves standard peptide chemistry to build the recognition element of the inhibitor, followed by a key oxidation step to unmask the reactive TFMK warhead.
-
N-Terminal Protection: The primary amine of (2S)-3-amino-1,1,1-trifluoro-2-propanol is first protected, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent unwanted side reactions during subsequent coupling steps.
-
Peptide Coupling: The protected amino alcohol is then coupled to the C-terminus of a peptide sequence (or other recognition moiety) designed to bind to the enzyme's specificity pockets (e.g., S1, S2, S3 subsites). Standard peptide coupling reagents like HBTU, HATU, or DIC/Oxyma are used.[5]
-
Oxidation to TFMK: This is the crucial step where the secondary alcohol of the trifluoropropanol moiety is oxidized to the corresponding ketone. The Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation due to its mild conditions and high efficiency.[2]
-
Deprotection (Optional): If required, the N-terminal protecting group is removed under appropriate conditions (e.g., TFA for Boc group removal) to yield the final, active enzyme inhibitor.[5]
Figure 2: General synthetic workflow for TFMK inhibitors.
Pillar 3: Application Protocol - Synthesis of a Caspase-3 Inhibitor Analog
Caspases are a family of cysteine proteases that play essential roles in apoptosis and inflammation.[6][7] They have a strict requirement for an aspartate residue at the P1 position of their substrates. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a preferred recognition motif for Caspase-3. We will describe a protocol for synthesizing a TFMK inhibitor analog, Z-DEVD-TFMK, where the P1 Asp is replaced by the TFMK warhead derived from (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Materials:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Z-Asp(OtBu)-Glu(OtBu)-Val-OH (pre-synthesized tripeptide)
-
Dess-Martin periodinane (DMP)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate (EtOAc)
-
Standard glassware and purification supplies (silica gel, etc.)
Protocol:
Step 1: N-Boc Protection of (2S)-3-amino-1,1,1-trifluoro-2-propanol
-
Dissolve (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) followed by the dropwise addition of a solution of Boc₂O (1.1 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected amino alcohol. Purify by silica gel chromatography if necessary.
Step 2: Coupling with the Z-DE(OtBu)V-OH Tripeptide
-
Dissolve the Z-Asp(OtBu)-Glu(OtBu)-Val-OH tripeptide (1.0 equiv) and HATU (1.1 equiv) in DMF.
-
Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.
-
Add a solution of the Boc-protected amino alcohol from Step 1 (1.2 equiv) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with EtOAc and wash extensively with water and brine to remove DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product is the fully protected peptidyl alcohol. Purify by column chromatography.
Step 3: Dess-Martin Oxidation to the Trifluoromethyl Ketone
-
Dissolve the purified peptidyl alcohol from Step 2 (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add Dess-Martin periodinane (1.5 equiv) portion-wise at room temperature.[2]
-
Stir the reaction for 2-4 hours, monitoring carefully by TLC. The reaction is often rapid.
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃ and stirring vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the protected peptidyl TFMK. Purify by silica gel chromatography.
Step 4: Final Deprotection
-
Dissolve the purified, protected peptidyl TFMK from Step 3 in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours to remove all t-butyl and Boc protecting groups.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the solution under reduced pressure. Co-evaporate with toluene or ether to remove residual TFA.
-
Purify the final product, Z-DEVD-TFMK, by reverse-phase HPLC to obtain the high-purity inhibitor.
Data Presentation: Potency of TFMK Inhibitors
The utility of the TFMK warhead is demonstrated by the high potency of the resulting inhibitors against their target enzymes. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
| Inhibitor Class | Target Enzyme | Example Inhibitor Moiety | Reported Potency (Kᵢ or IC₅₀) |
| Coronavirus Protease | SARS-CoV 3CLpro | Peptidyl TFMK | 0.3 µM (Kᵢ, time-dependent)[2] |
| Apoptosis/Inflammation | Caspases | Peptide-based TFMK | Nanomolar to low micromolar range[6][8] |
| Type 2 Diabetes | Dipeptidyl Peptidase IV (DPP-IV) | N-substituted glycyl TFMK | Nanomolar range[9][10] |
| Epigenetics | Histone Deacetylases (HDACs) | Trifluoropyruvamides (TFPAs) | Low nanomolar IC₅₀ values[4] |
Table 1: Representative potency of various TFMK-based inhibitors against their respective enzyme targets. Data synthesized from multiple literature sources.
Conclusion and Future Outlook
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a high-value chiral building block for the synthesis of potent enzyme inhibitors. Its structure provides a direct and stereochemically defined route to the trifluoromethyl ketone warhead, a powerful transition-state analog mimic. The synthetic protocols, while multi-step, rely on robust and well-established chemical transformations, making this approach accessible for drug discovery and chemical biology applications. The proven success of TFMK inhibitors against a range of proteases and other enzymes underscores the continued importance of this scaffold and its precursors in the development of novel therapeutics.
References
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. Benchchem.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central.
- Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central (PMC) - NIH.
- Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PubMed Central (PMC) - NIH.
- Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PubMed Central (PMC) - NIH.
- Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PubMed.
- 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.
- Caspases Inhibitors and Activ
- Caspase Substrates and Inhibitors. PubMed Central (PMC) - NIH.
- Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Welcome to the technical support center for the synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and enantioselectivity of this critical chiral building block.
Introduction
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance properties such as metabolic stability and bioavailability.[1] Achieving high yield and stereocontrol in its synthesis is paramount for the successful development of novel chemical entities. This guide will focus on the prevalent and effective method of asymmetric reduction of a protected amino trifluoromethyl ketone precursor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (2S)-3-amino-1,1,1-trifluoro-2-propanol?
A1: The most common and effective routes generally involve the asymmetric reduction of a corresponding α-amino-trifluoromethyl ketone precursor. Key strategies include:
-
Catalytic Asymmetric Reduction: Utilizing chiral catalysts, such as oxazaborolidines (CBS catalysts), in the presence of a reducing agent like borane.[2][3]
-
Enzymatic Reduction: Employing specific enzymes, such as alcohol dehydrogenases, to stereoselectively reduce the ketone.[4][5]
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the precursor to direct the stereochemical outcome of the reduction, followed by its removal.
Q2: Why is enantioselectivity crucial in the synthesis of this molecule?
A2: As with many biologically active molecules, the desired therapeutic effect is often associated with a single enantiomer. The opposite enantiomer may exhibit reduced activity, no activity, or even adverse effects. Therefore, achieving high enantiomeric excess (e.e.) is critical for the safety and efficacy of the final drug product.
Q3: What are the typical protecting groups used for the amino functionality during the reduction step?
A3: Common protecting groups for the amine include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and benzyl (Bn). The choice of protecting group can influence the reactivity of the substrate and the conditions required for its eventual removal.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the conversion rate and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol via asymmetric reduction of a protected amino trifluoromethyl ketone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase the equivalents of the reducing agent. - Check the quality and activity of the catalyst and reagents. |
| Degradation of starting material or product. | - Optimize the reaction temperature; some reductions require low temperatures to prevent side reactions. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulties in product isolation and purification. | - Optimize the work-up procedure to minimize product loss. - Employ a suitable purification method, such as column chromatography or crystallization, and carefully select the solvent system. | |
| Low Enantioselectivity (e.e.) | Inactive or aged catalyst. | - Use a freshly prepared or properly stored catalyst. The effectiveness of some catalysts, like oxazaborolidines, can diminish over time.[2] - Consider in-situ generation of the catalyst.[2] |
| Non-catalytic reduction. | - The reducing agent (e.g., borane) can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic mixture. Lowering the reaction temperature can often suppress this background reaction.[2] | |
| Incorrect catalyst loading. | - Optimize the catalyst loading. Typically, 5-10 mol% is a good starting point, but this may need to be adjusted. | |
| Formation of Byproducts | Over-reduction of other functional groups. | - If other reducible functional groups are present in the molecule, a milder or more selective reducing agent may be required. |
| Racemic alcohol formation. | - This is a consequence of low enantioselectivity. Refer to the solutions for "Low Enantioselectivity". | |
| Difficulty in Removing Protecting Group | Inappropriate deprotection conditions. | - The conditions for removing the protecting group must be compatible with the final product. For example, hydrogenolysis for Cbz/Bn groups or acidic conditions for Boc groups. Ensure these conditions do not affect the stereocenter or other functional groups. |
Detailed Experimental Protocol: Asymmetric Reduction using a CBS Catalyst
This protocol describes a general procedure for the asymmetric reduction of an N-protected 3-amino-1,1,1-trifluoro-2-propanone.
Step 1: Preparation of the Catalyst and Reaction Setup
-
To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chiral oxazaborolidine catalyst (e.g., (R)-(-)-2-methyl-CBS-oxazaborolidine) (5-10 mol%).
-
Dissolve the catalyst in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.
-
Cool the solution to the desired temperature, typically between -20 °C and 0 °C, using a suitable cooling bath.
Step 2: Addition of Reagents
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature.
-
Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
In a separate flask, dissolve the N-protected 3-amino-1,1,1-trifluoro-2-propanone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains constant.
Step 3: Reaction Monitoring and Quenching
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature. This will decompose the excess borane.
-
Allow the mixture to warm to room temperature.
Step 4: Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-protected (2S)-3-amino-1,1,1-trifluoro-2-propanol.
-
The N-protecting group can then be removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acid treatment for Boc).
Data Presentation: Impact of Reaction Conditions on Enantioselectivity
The following table summarizes typical results for the asymmetric reduction of a trifluoromethyl ketone, illustrating the influence of the catalyst and temperature on the enantiomeric excess (e.e.) of the product.
| Catalyst | Reducing Agent | Temperature (°C) | Yield (%) | e.e. (%) |
| (R)-Me-CBS | BMS | 0 | 95 | 92 |
| (R)-Me-CBS | BMS | -20 | 92 | 96 |
| (R)-Bu-CBS | BMS | 0 | 93 | 94 |
| No Catalyst | BMS | 0 | >99 | ~0 |
Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
References
-
Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
-
Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
-
Li, Z., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(45), 12586-12593. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
-
Haufe, G., & Leroux, F. (2019). Synthetic Routes towards Fluorine‐Containing Amino Sugars: Synthesis of Fluorinated Analogues of Tomosamine and 4‐Amino‐4‐deoxyarabinose. European Journal of Organic Chemistry, 2019(28), 4531-4541. [Link]
-
Organic Syntheses. (2019). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 96, 326-343. [Link]
-
Bräse, S., & Burger, K. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10434-10489. [Link]
-
Welsch, M. E., et al. (2012). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 14(11), 600–605. [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Gouverneur, V., et al. (2013). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. Organic & Biomolecular Chemistry, 11(34), 5645-5649. [Link]
-
Sodeoka, M., & Hamashima, Y. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(7), 3743-3811. [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809635. [Link]
-
Wikipedia. (n.d.). Enantioselective ketone reduction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
Technical Support Center: Purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Welcome to the technical support center for the purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this critical chiral building block. The presence of both an amine and an alcohol functional group, combined with the trifluoromethyl moiety, presents unique challenges and opportunities in achieving high purity and enantiomeric excess.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol from typical reaction mixtures.
Chiral High-Performance Liquid Chromatography (HPLC)
Question: I am seeing poor or no separation of the enantiomers of 3-amino-1,1,1-trifluoro-2-propanol on my chiral HPLC column. What should I do?
Answer:
Poor enantiomeric separation is a common issue and can often be resolved by systematically optimizing your chromatographic conditions. Here’s a step-by-step approach to troubleshoot this problem:
-
Verify Column Selection: The choice of the chiral stationary phase (CSP) is paramount. For compounds like trifluoromethyl-substituted amino alcohols, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are generally a good starting point.[1] If you are using a different type of column, it may not be suitable for this specific separation. It is advisable to screen a few different chiral columns if the initial choice is unsuccessful.[1]
-
Optimize the Mobile Phase:
-
Normal Phase: This is often the preferred mode for chiral separations of amino alcohols. The ratio of your non-polar solvent (like hexane or heptane) to your polar modifier (typically an alcohol such as isopropanol or ethanol) is critical. Even small adjustments to the alcohol percentage can significantly impact resolution.
-
Additives: Due to the basic nature of the amine group, peak tailing and poor resolution can occur. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can dramatically improve peak shape and separation.
-
Polar Organic and Reversed-Phase Modes: While less common for this class of compounds, these modes can sometimes provide the necessary selectivity. For reversed-phase, a buffered aqueous mobile phase with methanol or acetonitrile is a typical starting point.[2]
-
-
Adjust Flow Rate and Temperature: Decreasing the flow rate can sometimes enhance resolution, although it will increase run time.[1] Temperature control is also crucial for reproducibility; experiment with temperatures between 20°C and 40°C.[1]
-
Consider Derivatization: If optimization of the above parameters fails, derivatization of the amino alcohol can be a powerful strategy. Converting the amine or alcohol to a derivative can enhance its interaction with the CSP. However, this adds extra steps to your workflow and requires that the derivatization and removal of the derivatizing agent are efficient and do not compromise the product.
Question: My peaks are tailing significantly, even with a polysaccharide-based column. How can I improve the peak shape?
Answer:
Peak tailing for an amino alcohol is most often caused by unwanted interactions between the basic amine group and the stationary phase. To mitigate this:
-
Use a Basic Additive: As mentioned above, adding a competitor base like diethylamine (DEA) or triethylamine (TEA) to your mobile phase (typically at a concentration of 0.1%) will occupy the active sites on the stationary phase that cause tailing, leading to more symmetrical peaks.
-
Check pH in Reversed-Phase: If you are using a reversed-phase method, ensure the pH of your mobile phase is appropriate to keep the amine in a consistent protonation state.
Fractional Distillation
Question: I am attempting to purify (2S)-3-amino-1,1,1-trifluoro-2-propanol by fractional distillation, but I am getting a low yield and poor separation from my impurities.
Answer:
Fractional distillation separates compounds based on differences in their boiling points. For it to be effective, several factors need to be carefully controlled:
-
Assess Boiling Point Differences: Fractional distillation is most effective when the boiling points of the components in the mixture differ. If the boiling points of your desired product and a major impurity are very close (less than 25 °C difference), achieving high purity by distillation alone will be challenging.[3][4]
-
Use a Fractionating Column: For separating liquids with close boiling points, a simple distillation setup is insufficient. You must use a fractionating column (e.g., Vigreux, Raschig, or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, which is essential for efficient separation.[5]
-
Control the Heating Rate: Heating the distillation flask too quickly will prevent the establishment of a proper temperature gradient in the fractionating column, leading to poor separation. The heating should be gentle and steady, allowing the vapor to slowly ascend the column.
-
Ensure Proper Insulation: The fractionating column should be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and prevent premature condensation.
-
Consider Vacuum Distillation: Amino alcohols can be prone to decomposition at high temperatures. If the boiling point of your compound is high at atmospheric pressure, performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and minimize thermal degradation, thus improving your yield.
Crystallization
Question: I am trying to purify my product by crystallization, but it either oils out or doesn't crystallize at all. What can I do?
Answer:
Crystallization is a powerful purification technique, but finding the right conditions can be a matter of trial and error. Here are some troubleshooting steps:
-
Solvent Selection is Key: The ideal solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.
-
Form a Salt: A highly effective strategy for purifying amines is to form a salt. Reacting your (2S)-3-amino-1,1,1-trifluoro-2-propanol with a chiral acid (like tartaric acid or mandelic acid) will form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can often be separated by crystallization.[6] After separating the desired diastereomeric salt, the pure enantiomer can be recovered by neutralization.
-
Control the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or causes the compound to oil out. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Induce Crystallization: If crystals do not form spontaneously, you can try:
-
Seeding: Add a small crystal of the pure compound to the supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.
-
-
Use an Anti-Solvent: If you have your compound dissolved in a solvent in which it is very soluble, you can slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a small amount of the first solvent to clarify the solution and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (2S)-3-amino-1,1,1-trifluoro-2-propanol?
A1: The impurities will depend on the synthetic route. A common approach is the asymmetric reduction of a prochiral aminoketone.[7] In this case, potential impurities include:
-
The unreacted starting aminoketone.
-
The undesired (2R)-enantiomer.
-
Byproducts from the reducing agent.
-
Residual catalyst.
Q2: Can I use Supercritical Fluid Chromatography (SFC) for the purification of this compound?
A2: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[6] Polysaccharide-based chiral stationary phases used in HPLC are often compatible with SFC. SFC can offer faster separations and reduced solvent consumption.[]
Q3: My compound seems to be water-soluble. How does this affect my purification strategy?
A3: The water solubility of small amino alcohols can complicate purification, especially during workup.
-
Extraction: When extracting from an aqueous layer, you may need to use a more polar organic solvent or perform multiple extractions to ensure a good recovery. Saturating the aqueous layer with a salt like sodium chloride can also decrease the solubility of your compound in water and improve extraction efficiency.
-
Distillation: If your compound forms an azeotrope with water, this can complicate purification by distillation.
-
Crystallization: Water solubility can be advantageous for crystallization from aqueous solutions or mixed aqueous-organic solvent systems.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The most reliable method for determining enantiomeric purity (or enantiomeric excess, ee) is by chiral HPLC or chiral gas chromatography (GC). You will need to develop a separation method that can resolve the two enantiomers. By comparing the peak areas of the two enantiomers, you can calculate the ee.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomeric Purity Analysis
This protocol outlines a general approach to developing a chiral HPLC method for analyzing the enantiomeric excess of 3-amino-1,1,1-trifluoro-2-propanol.
-
Column: Start with a polysaccharide-based chiral column, for example, a Chiralpak® IA or Chiralcel® OD column.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of 90:10 n-Hexane/Isopropanol. To this, add 0.1% diethylamine (DEA) to improve peak shape.
-
Run a racemic standard of 3-amino-1,1,1-trifluoro-2-propanol.
-
If no separation is observed, incrementally increase the percentage of isopropanol.
-
If separation is still poor, try ethanol as the alcohol modifier.
-
-
Flow Rate and Temperature: Use a flow rate of 1.0 mL/min and maintain a constant column temperature, for instance, 25 °C.[1]
-
Detection: Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
-
Optimization: Once you achieve some separation, fine-tune the mobile phase composition and flow rate to maximize resolution. A resolution of at least 1.5 is desired for baseline separation.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for (2S)-3-amino-1,1,1-trifluoro-2-propanol
| Purification Technique | Pros | Cons | Best For |
| Chiral HPLC/SFC | High resolution of enantiomers, applicable to small and large scale.[6] | High cost of columns and equipment, requires method development. | Achieving high enantiomeric purity. |
| Fractional Distillation | Cost-effective for large quantities, good for removing impurities with different boiling points. | Ineffective for separating enantiomers, potential for thermal degradation.[9] | Bulk purification from non-isomeric impurities. |
| Crystallization (as a salt) | Can be highly effective for both chemical and chiral purification, scalable. | Requires finding suitable solvent and salt-forming agent, can be time-consuming.[5] | Integrated chemical and chiral purification. |
Visualization
Purification Workflow Diagram
Caption: A general workflow for the purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
-
Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. Available at: [Link]
- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. Google Patents.
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. LinkedIn. Available at: [Link]
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Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. ResearchGate. Available at: [Link]
-
Fractional distillation. Wikipedia. Available at: [Link]
-
What is Fractional Distillation? - The Chemistry Blog. Available at: [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]
Sources
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- 4. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Common side-products in the synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Welcome to the technical support guide for the synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity and enantioselectivity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a primary focus on the widely-used Corey-Bakshi-Shibata (CBS) enantioselective reduction of a protected amino-ketone precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)
Q1: My final product shows a low enantiomeric excess. What are the common causes and how can I improve the stereoselectivity?
A1: Achieving high enantioselectivity is the primary challenge in this synthesis. A lower-than-expected e.e. value typically points to one of three main issues: suboptimal catalyst activity, competing non-selective reduction, or racemization during the reaction or workup.
-
Causality of Poor Selectivity: The CBS reduction relies on the precise coordination of borane to the chiral oxazaborolidine catalyst, which then directs the hydride delivery to one face of the prochiral ketone.[1][2] If the non-catalyzed reduction of the ketone by borane occurs at a competitive rate, it will produce a racemic mixture of the alcohol, thereby eroding the overall e.e.[3] This is particularly a risk with highly reactive substrates like trifluoromethyl ketones.[3]
-
Troubleshooting Steps:
-
Catalyst Integrity: The oxazaborolidine catalyst is sensitive to moisture and air. Use a freshly opened bottle of the catalyst solution or prepare it in situ from the corresponding chiral amino alcohol.[3][4] Aging or improper storage can lead to decomposition and reduced enantiocontrol.[3][4]
-
Reaction Temperature: Lowering the reaction temperature (e.g., from 0 °C to -20 °C or even lower) can significantly enhance enantioselectivity. The catalyzed reaction generally has a lower activation energy than the non-catalyzed background reaction, so decreasing the temperature disfavors the latter.
-
Rate of Addition: Add the borane solution slowly to the mixture of the ketone and the CBS catalyst. This maintains a low concentration of free borane, minimizing the non-catalyzed reduction pathway.
-
Choice of Borane Reagent: Borane-dimethyl sulfide (BH₃·SMe₂) is often preferred over BH₃·THF. The THF complex can contain free BH₃, which can accelerate the non-selective reduction.
-
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low e.e.
Issue 2: Racemization of the Product
Q2: I suspect my product is racemizing after the reaction. Is this possible and how can I prevent it?
A2: Yes, racemization of chiral β-amino alcohols can occur, though it is less common than poor initial selectivity. It is typically induced by harsh reaction conditions, particularly during workup or purification.[5]
-
Mechanism of Racemization: Racemization can be promoted by extreme pH levels or high temperatures.[5] For some amino alcohols, catalytic racemization processes involving metal catalysts and hydrogen pressure are known, highlighting that the stereocenter is not completely inert.[6][7][8] While these specific conditions are unlikely in a standard synthesis, they underscore the potential for stereochemical lability.
-
Prevention and Troubleshooting:
-
Mild Workup Conditions: Avoid strongly acidic or basic conditions during the aqueous workup. Quench the reaction carefully with a mild proton source (e.g., methanol, followed by saturated ammonium chloride solution).
-
Avoid High Temperatures: Concentrate the product solution in vacuo at low temperatures (e.g., <40 °C). Avoid prolonged heating, which can facilitate racemization.
-
Purification: During chromatographic purification, avoid highly acidic or basic mobile phase additives if possible. Using a small amount of a volatile base like triethylamine in the eluent is common to prevent peak tailing on silica gel and is generally mild enough to not cause racemization.
-
Issue 3: Formation of Unidentified By-products
Q3: I am observing unexpected peaks in my GC/MS or NMR analysis. What are the likely side-products in this synthesis?
A3: Besides the undesired (R)-enantiomer, several side-products can arise from the starting materials, reagents, or subsequent reactions. The most common are related to over-reduction or reactions involving the amine protecting group.
-
Potential Side-Products:
-
Over-reduction Product (Deoxy-product): The benzylic-like alcohol in the product can be susceptible to hydrogenolysis (over-reduction) to yield 3-amino-1,1,1-trifluoropropane. This is more likely with stronger reducing agents or if palladium catalysts (e.g., from a deprotection step) are present.
-
Starting Material: Incomplete conversion will leave the starting amino-ketone.
-
Borane-Amine Adducts: Borane can form stable adducts with the amino group if it is unprotected or if the protecting group is labile.
-
Impure Starting Materials: The synthesis often starts from precursors like 1,1,1-trifluoroacetone. Impurities from this starting material, such as hexafluoroisopropanol, could potentially be carried through the synthesis.[9]
-
-
Troubleshooting and Identification:
-
Characterization: Use mass spectrometry to identify the molecular weight of the impurity. An MW corresponding to the loss of oxygen suggests the over-reduction product.
-
Reaction Monitoring: Monitor the reaction closely using TLC or GC to ensure full consumption of the starting material. If the reaction stalls, it may indicate an issue with reagent stoichiometry or catalyst activity.
-
Purification Strategy: Most side-products can be separated through careful column chromatography. A gradient elution method is often effective.
-
Table 1: Common Side-Products and Mitigation Strategies
| Side-Product | Structure (or Description) | Common Cause | Mitigation Strategy |
| (R)-Enantiomer | The undesired enantiomer | Competing non-catalyzed reduction; poor catalyst activity. | Lower reaction temperature, slow borane addition, use fresh catalyst. |
| Over-reduction Product | CF₃-CH₂-CH₂-NH₂ (protected) | Excess borane, prolonged reaction time, high temperature. | Use stoichiometric borane, monitor reaction closely, maintain low temperature. |
| Starting Ketone | CF₃-C(=O)-CH₂-NH₂ (protected) | Incomplete reaction, deactivated catalyst, insufficient reducing agent. | Ensure catalyst activity, check reagent stoichiometry, allow sufficient reaction time. |
| Borane Adducts | Complex of borane with N-H | Reaction of borane with an unprotected or deprotected amine. | Use a robust N-protecting group; perform a proper aqueous quench to hydrolyze adducts. |
Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of N-Boc-3-amino-1,1,1-trifluoropropan-2-one
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc protected amino ketone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.1 eq) dropwise to the stirred solution. Stir for 15 minutes at 0 °C.
-
Reducing Agent Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.8 eq) dropwise over 30-60 minutes via a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Workup: Warm the mixture to room temperature, add 1 M HCl, and stir for 30 minutes. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Diagram of the CBS Catalytic Cycle
Caption: Desired catalytic cycle vs. non-selective side reaction.
References
-
BenchChem Technical Support Team. (2025). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol". Benchchem. 5
-
Larrow, J. F. (1990). Racemization of optically active amino alcohols. Google Patents (US4990666A). 6
-
Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry. 10
-
Wang, Y., et al. (2013). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. 7
-
Yang, X., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. 11
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 4
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. 3
-
Nenajdenko, V. G., et al. (2001). Enantioselective reduction of α,β-unsaturated ketones bearing the trifluoromethyl group. Tetrahedron: Asymmetry. 12
-
Wang, Y., et al. (2013). Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst. ResearchGate. 8
-
Harris, R. G. (1981). Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom. Google Patents (EP0042408B1). 9
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. 1
-
Alfa Chemistry. Corey-Bakshi-Shibata Reduction. 2
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]
- 10. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.ru [sci-hub.ru]
Technical Support Center: Stereochemical Integrity of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical resource center for (2S)-3-amino-1,1,1-trifluoro-2-propanol. This valuable chiral building block is integral to the development of novel therapeutics and materials, largely due to the unique stereoelectronic properties conferred by the trifluoromethyl group. However, the very features that make it attractive also render its stereocenter susceptible to racemization under common synthetic conditions.
This guide provides in-depth troubleshooting advice, preventative strategies, and mechanistic explanations to help you preserve the enantiopurity of your material throughout your synthetic campaigns.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Understanding the Root Cause
Question 1: Why is the stereocenter in (2S)-3-amino-1,1,1-trifluoro-2-propanol so prone to racemization?
Answer: The susceptibility to racemization stems from the electronic properties of the molecule. The stereogenic center (C2) is positioned between an amino group and a highly electron-withdrawing trifluoromethyl (CF₃) group. This CF₃ group significantly increases the acidity of the proton attached to the C2 carbon.
Under basic conditions, this proton can be abstracted to form a planar, resonance-stabilized carbanion intermediate.[1][2] Reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a racemic or partially racemized mixture of the (S) and (R) enantiomers. The process is particularly problematic when the adjacent amino group is unprotected or when strong bases are used.
Part 2: Proactive Defense - N-Protection Strategies
Question 2: What is the single most effective step to prevent racemization?
Answer: Unquestionably, the most critical step is the protection of the primary amino group.[3][4] A protected amine is no longer basic and, more importantly, its conversion to a carbamate or amide significantly reduces the acidity of the adjacent C-H bond, making it far less susceptible to base-catalyzed abstraction. Performing this protection as the first step, under carefully controlled conditions, is paramount.
Question 3: Which N-protecting groups are best for this substrate, and what are the trade-offs?
Answer: The ideal protecting group is one that can be installed and removed under mild conditions that do not themselves induce racemization. For this substrate, carbamates are highly recommended.
| Protecting Group | Structure | Recommended Introduction | Recommended Removal | Key Considerations |
| Boc (tert-Butoxycarbonyl) | ![]() | Boc₂O, mild base (e.g., NaHCO₃, DIPEA), CH₂Cl₂ or THF, 0 °C to RT. | Strong acid (e.g., TFA in CH₂Cl₂, HCl in Dioxane). | Excellent Choice. Stable to most nucleophiles and bases. Acidic cleavage is far from the stereocenter and poses no risk of racemization.[3][4] |
| Cbz (Carboxybenzyl) | ![]() | Cbz-Cl, mild base (e.g., NaHCO₃), 0 °C. | Catalytic Hydrogenation (e.g., H₂, Pd/C). | Good Choice. Removal by hydrogenation is very mild and orthogonal to acid/base-labile groups. Avoid if other reducible functional groups are present. |
| Fmoc (Fluorenylmethyloxycarbonyl) | ![]() | Fmoc-OSu, mild base (e.g., NaHCO₃), Dioxane/H₂O. | Base (e.g., 20% Piperidine in DMF). | Use with Caution. The basic conditions required for Fmoc removal can potentially trigger racemization of the substrate itself, especially if the reaction is prolonged or heated.[5] |
Expert Recommendation: The Boc group is the most robust and safest choice for this specific amino alcohol due to its high stability and the non-racemizing conditions required for its removal.
Question 4: Can you provide a validated, racemization-free protocol for N-Boc protection?
Answer: Certainly. This protocol is designed to minimize exposure to conditions that could compromise stereochemical integrity. The key is using a mild base and low temperatures.
Protocol: Racemization-Resistant N-Boc Protection
-
Dissolution: Dissolve (2S)-3-amino-1,1,1-trifluoro-2-propanol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to slow down any potential side reactions, including epimerization.[6]
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) (1.5-2.0 eq), as an aqueous solution or a fine powder. Avoid strong organic bases like DBU or metal alkoxides.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the stirred suspension over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Filter the reaction mixture if an inorganic base was used as a solid.
-
If an aqueous base was used, separate the layers. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂) two times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
-
Chiral Analysis: Crucially, verify the enantiomeric excess (e.e.) of the protected product using chiral HPLC or SFC to confirm that no racemization occurred during the protection step.
Part 3: Troubleshooting Reaction-Specific Racemization
Question 5: I'm seeing racemization during a peptide coupling reaction. What should I do?
Answer: This is a classic problem. The conditions for activating the carboxylic acid can inadvertently lead to racemization of the amino acid component, especially C-terminal residues.[7]
-
Base Selection: The choice of base is critical. Strong organic bases like triethylamine (Et₃N) are known to accelerate racemization. Switch to a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7]
-
Coupling Additives: Always use additives designed to suppress racemization. 1-Hydroxybenzotriazole (HOBt) is a standard choice. For particularly difficult couplings, copper(II) chloride (CuCl₂) has been shown to be effective in preventing racemization of fluorinated amino acids.[8]
-
Temperature Control: Perform the coupling at 0 °C. Do not allow the reaction to warm to room temperature unless absolutely necessary for conversion.
-
Reagent Stoichiometry: Use a slight excess of the coupling reagents (e.g., 1.1-1.2 eq) but avoid a large excess, which can lead to side reactions.
Question 6: I'm trying to use my N-protected amino alcohol in a Mitsunobu reaction and am losing stereochemical purity. I thought this reaction was stereospecific?
Answer: You are correct that the Mitsunobu reaction is stereospecific at the reacting alcohol center, proceeding with a clean Sₙ2 inversion of configuration.[9][10][11] However, the issue here is not at the alcohol (C2) but the potential for racemization at the adjacent stereocenter (C2) caused by the reaction conditions.
The likely culprit is the basicity of the nucleophile or the betaine intermediate formed from the phosphine and the azodicarboxylate.[12]
-
Strict Temperature Control: This is the most important parameter. The reaction should be run at low temperatures (0 °C to -20 °C) to disfavor the proton abstraction that leads to racemization.[6]
-
Nucleophile pKa: Use a nucleophile with the lowest possible pKa that is still effective for the reaction. A highly acidic nucleophile (e.g., p-nitrobenzoic acid) generates a less basic conjugate base after protonation of the betaine, reducing the risk of epimerization.
-
Order of Addition: Adding the alcohol and nucleophile to the flask before slowly adding the pre-mixed DEAD/PPh₃ solution at low temperature can sometimes mitigate side reactions.
Part 4: Analytical Verification
Question 7: How can I reliably check the enantiomeric purity of my starting material and products?
Answer: Visual inspection of optical rotation is insufficient. The definitive method for determining enantiomeric excess (e.e.) is chiral chromatography , typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
General Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points for this class of compounds.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1-1.0 mg/mL) of your sample in the mobile phase. Also, prepare a sample of the corresponding racemic material to identify the retention times of both enantiomers. A racemate can often be intentionally synthesized by treating the chiral material with a strong base (e.g., DBU) for a short period.
-
Method Development:
-
Start with a mobile phase of Hexane/Isopropanol or Hexane/Ethanol. A typical starting ratio is 90:10.
-
Run the racemic standard to see if you get baseline separation of the two enantiomer peaks.
-
Adjust the solvent ratio to optimize separation. Increasing the alcohol content generally decreases retention time.
-
If separation is poor, consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (like the unprotected amino alcohol).
-
-
Quantification:
-
Inject your chiral sample under the optimized conditions.
-
Integrate the peak areas for the major (desired) enantiomer (A₁) and the minor (undesired) enantiomer (A₂).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100
-
References
-
Bravo, P., Crucianelli, M., Vergani, B., & Zanda, M. (2025). Synthesis of Nonracemic α-Trifluoromethyl α-Amino Acids from Sulfinimines of Trifluoropyruvate. ResearchGate. Available at: [Link]
-
Li, H., & List, B. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC, NIH. Available at: [Link]
-
Mercey, G., & Pannecoucke, X. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]
-
Kantale, V. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC, NIH. Available at: [Link]
-
Diez, D., & Marcos, C. F. (2018). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC, PubMed Central. Available at: [Link]
-
Diez, D., & Marcos, C. F. (2018). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ResearchGate. Available at: [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC, PubMed Central. Available at: [Link]
-
Unknown Authors. (n.d.). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Rehman, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
-
Unknown Author. (n.d.). Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
Wolf, C., & Lerebours, R. (2004). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications (RSC Publishing). Available at: [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Tan, S. K., & Amino, Y. B. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]
-
Unknown Author. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Thatcher, R. J. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC, PubMed Central. Available at: [Link]
-
Frank, H. (1982). Mechanisms of racemization of an amino acid. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Protecting Groups List. SynArchive. Available at: [Link]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Singh, P., et al. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Available at: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC, NIH. Available at: [Link]
-
Yuan, C., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. PubMed. Available at: [Link]
-
El-Faham, A., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Reddy, L. R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
- Kim, T. H., et al. (2016). Process for the racemization of α-amino acids. Google Patents.
-
Lhermitte, H., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. Available at: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Unknown Author. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. PubChem. Available at: [Link]
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- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Column chromatography conditions for purifying (2S)-3-amino-1,1,1-trifluoro-2-propanol
Welcome to the technical support guide for the chromatographic purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with this unique molecule. Due to its high polarity, basic amino group, and trifluoromethyl moiety, this compound requires careful consideration of chromatographic conditions to achieve high purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (2S)-3-amino-1,1,1-trifluoro-2-propanol with column chromatography?
The purification of this analyte presents a trifecta of common chromatographic challenges:
-
High Polarity: The presence of both a primary amine and a hydroxyl group makes the molecule highly polar. In standard normal-phase chromatography (silica gel with non-polar eluents), it will likely exhibit very strong retention, possibly sticking irreversibly to the column.[1]
-
Basic Nature: The primary amino group is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This secondary interaction is a primary cause of significant peak tailing, where the peak appears asymmetrical with a drawn-out trailing edge.[2]
-
Fluorinated Moiety: The trifluoromethyl group (-CF3) can offer unique selectivity options with specialized stationary phases but can also influence the molecule's interaction with standard phases in non-obvious ways.
Q2: I'm setting up a purification for the first time. What are the recommended starting conditions for flash chromatography?
For a successful initial run, you must address the high polarity and basicity of the analyte. A standard silica gel column can be effective if the mobile phase is appropriately modified.
Recommended Starting Point: Modified Normal-Phase Chromatography
-
Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm).
-
Mobile Phase System: A polar solvent system with a basic modifier. Start with a gradient of Methanol (MeOH) in Dichloromethane (DCM).
-
Initial Eluent: 1-2% MeOH in DCM, with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) added.
-
Gradient: Gradually increase the percentage of MeOH. A typical gradient might be from 2% to 15% MeOH over 10-15 column volumes.
-
-
Why the Basic Modifier? The basic modifier (TEA or NH₄OH) is critical. It deactivates the acidic silanol sites on the silica gel surface by interacting with them preferentially.[2] This prevents the basic amino group of your compound from binding too strongly, which significantly reduces peak tailing and improves recovery.
Q3: My compound is showing severe peak tailing on a silica gel column, even with methanol in the mobile phase. How can I fix this?
This is the most common issue for amine-containing compounds. Peak tailing indicates strong, undesirable secondary interactions between your analyte and the stationary phase.
Solutions to Peak Tailing:
-
Add a Basic Modifier: If you are not already using one, this is the first and most effective solution. Add 0.5-1% triethylamine (TEA) or a 10% stock solution of ammonium hydroxide in methanol to your mobile phase.[2] This will mask the active silanol groups causing the issue.
-
Use Deactivated Silica: For particularly sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by pre-treating the column with a solution of your mobile phase containing the basic modifier before loading the sample.
-
Consider an Alternative Stationary Phase: If modifiers are not sufficient or are incompatible with your subsequent steps, switching to a different stationary phase is the next logical step. Alumina (basic or neutral) can be a good alternative for basic compounds.[2]
-
Dry Loading with a Basic Adsorbent: When preparing your sample for dry loading, mix your crude product with a small amount of silica gel or Celite to which you have added a few drops of TEA. This ensures the sample is in a basic microenvironment from the moment it is loaded onto the column.
Below is a troubleshooting workflow for addressing peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Q4: My compound seems completely stuck on the silica column and won't elute, even with 20% Methanol in DCM. What should I do?
This indicates extremely strong interaction with the silica gel. This is common for very polar molecules like amino alcohols.[1]
Strategies for Elution:
-
Increase Mobile Phase Strength Drastically: Prepare a mobile phase of 5-10% of a 10% ammonium hydroxide in methanol solution, with the balance being dichloromethane. This highly polar and basic mixture should be strong enough to elute the compound.
-
Switch to HILIC or Reverse-Phase: If your compound is this polar, normal-phase chromatography may not be the ideal technique.
-
HILIC (Hydrophilic Interaction Chromatography): This technique is specifically designed for polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. This can provide excellent separation for highly polar molecules.[2]
-
Reverse-Phase (RP) Chromatography: Using a C18 stationary phase with a mobile phase of water and acetonitrile (or methanol) is another option. However, your compound is so polar it may elute very early (low retention). To increase retention, you can use a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile) with a buffer to control the pH.[3][4]
-
Q5: When should I consider using a fluorinated stationary phase for this purification?
A fluorinated stationary phase, such as one with pentafluorophenyl (PFP) ligands, should be considered when you have difficulty separating your target compound from impurities with similar polarity.[5][6]
-
Mechanism of Action: While standard C18 phases separate primarily based on hydrophobicity, PFP phases offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6][7][8] The electron-rich fluorine atoms on the phenyl ring can interact uniquely with your trifluoromethylated analyte, potentially providing the selectivity needed to resolve it from a stubborn impurity.
-
When to Use: If you have co-eluting impurities in both normal-phase and reverse-phase systems, a fluorinated phase provides an orthogonal (different) separation mechanism that may resolve the mixture.[5][8]
Data Summary: Chromatographic Conditions
The table below summarizes potential chromatographic systems and their suitability for purifying (2S)-3-amino-1,1,1-trifluoro-2-propanol.
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Key Considerations & Mechanism | Suitability |
| Modified Normal-Phase | Silica Gel | DCM/MeOH with 0.5-1% TEA or NH₄OH | Addresses polarity and basicity. Modifier masks acidic silanols to prevent tailing.[2] | Highly Recommended Start |
| Reverse-Phase (RP) | C18 or C8 Silica | Water/Acetonitrile or Water/Methanol | Analyte may have low retention. Requires highly aqueous mobile phase. Good for polar impurities.[3] | Good Alternative |
| HILIC | Silica, Diol, or Amide Phases | Acetonitrile/Water | Excellent for very polar compounds. Uses volatile organic solvents, simplifying product recovery.[2] | Excellent for High Polarity |
| Fluorinated Phase | Pentafluorophenyl (PFP) | Water/Acetonitrile or Water/Methanol | Provides alternative selectivity through dipole-dipole and π-π interactions.[6][7] Useful for difficult separations. | Specialized Application |
| Alumina Chromatography | Alumina (Neutral or Basic) | Hexane/EtOAc, DCM/MeOH | Good alternative to silica for basic compounds; avoids acidic site interactions.[2] | Viable Alternative |
Experimental Protocol: Flash Chromatography on Silica Gel
This protocol provides a detailed methodology for a typical purification run using the recommended modified normal-phase conditions.
1. Mobile Phase Preparation:
- Prepare two solvent bottles for your gradient system.
- Solvent A: Dichloromethane (DCM) with 0.5% Triethylamine (TEA).
- Solvent B: 90:10 Methanol/DCM with 0.5% Triethylamine (TEA).
- Ensure all solvents are HPLC grade and have been adequately degassed.
2. Column Packing and Equilibration:
- Select a silica gel column size appropriate for your sample mass (a general rule is a 30:1 to 100:1 ratio of silica mass to crude sample mass).
- Create a slurry of silica gel in Solvent A.
- Pour the slurry into the column and use pressure to pack it evenly, avoiding air bubbles.
- Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase composition (e.g., 98% A, 2% B) until the baseline is stable.
3. Sample Preparation and Loading (Dry Loading Recommended):
- Dissolve your crude (2S)-3-amino-1,1,1-trifluoro-2-propanol in a minimal amount of a volatile solvent (e.g., methanol).
- Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
- Add 1-2 drops of TEA to the slurry.
- Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[9]
- Carefully apply this powder to the top of the equilibrated silica gel bed in the column. Add a thin layer of sand on top to prevent disturbance.[9]
4. Elution and Fraction Collection:
- Begin the elution with the initial mobile phase composition (98% A, 2% B).
- Run a linear gradient from 2% B to 20% B over 10-15 column volumes. The optimal gradient will depend on the impurities present and should be determined by prior TLC analysis.
- Collect fractions throughout the run. Monitor the elution using TLC or an in-line UV detector if impurities are UV-active.
- TLC Staining Note: Since the target compound lacks a strong chromophore, use a stain like potassium permanganate (KMnO₄) or ninhydrin (for the primary amine) to visualize the spots.
5. Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator. The use of TEA and volatile solvents simplifies this step.
- Place the resulting product under high vacuum to remove any residual solvent or TEA.
References
-
MicroSolv Technology Corporation. (n.d.). What is the purpose of using isopropanol IPA as part of the mobile phase solvent in ANP methods. Retrieved from [Link]
-
Sajonia, C., et al. (2015). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
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Univerzita Karlova. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]
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Wang, J., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Majhi, K. C., et al. (2019). Chromatographic Separation of Amino Acids. ResearchGate. Retrieved from [Link]
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Liu, F., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]
-
CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link]
- Google Patents. (2000). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]
-
PubMed Central. (2012). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Retrieved from [Link]
-
NIH. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. Retrieved from [Link]
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Technical Support Center: Purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol
Welcome to the technical support guide for (2S)-3-amino-1,1,1-trifluoro-2-propanol. This valuable chiral building block is critical in the synthesis of various pharmaceutical agents. Its stereochemical and chemical purity is paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and remove common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity and handling of commercial (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Q1: What are the most common impurities in commercial batches of (2S)-3-amino-1,1,1-trifluoro-2-propanol?
A1: Impurities can originate from the synthetic route used. The most common synthesis involves the reduction of an amino ketone or the ring-opening of trifluoromethyloxirane.[1] Therefore, you should anticipate:
-
The (2R)-enantiomer: The opposite enantiomer is the most critical impurity for stereospecific synthesis.
-
Starting Materials: Unreacted precursors such as 1,1,1-trifluoroacetone or related ketones.[2]
-
Reaction Byproducts: Diastereomers (if other chiral centers are present), over-reduction products, or products from side-reactions. For instance, reactions involving ammonia can sometimes yield secondary or tertiary amines.[1]
-
Residual Solvents: Solvents used during synthesis and workup (e.g., methanol, diethyl ether, dichloromethane).
-
Inorganic Salts: Salts from reaction quenching or pH adjustments (e.g., sodium chloride, sodium sulfate).
Q2: What is the first analytical step I should take before attempting a purification?
A2: Always perform a comprehensive initial analysis of the commercial batch. This provides a baseline impurity profile and guides your purification strategy. We recommend the following:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the compound's identity and detect organic impurities. ¹⁹F NMR is particularly sensitive for identifying other fluorine-containing species.[3]
-
Chiral Chromatography (HPLC or SFC): To determine the initial enantiomeric excess (e.e.). This is the most crucial metric for a chiral compound. Polysaccharide-based chiral stationary phases are often effective.[4][5]
-
GC-MS: To identify and quantify volatile impurities, such as residual solvents or low-boiling point starting materials.[6]
Q3: My enantiomeric excess (e.e.) is 98%, but I need >99.5%. Is preparative chiral chromatography my only option?
A3: While preparative chiral chromatography (HPLC or SFC) is the most direct and effective method for enantiomeric enrichment, diastereomeric recrystallization is a classical alternative. This involves reacting the amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and removed. The purified salt is then treated with a base to regenerate the enantiomerically enriched amino alcohol. This method is often more scalable but requires more extensive method development.
Q4: Why do I see significant peak tailing when running my compound on a standard silica gel column?
A4: The free amino group on your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to poor peak shape and often, irreversible adsorption. To mitigate this, you should add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[7] The triethylamine competitively binds to the active sites on the silica, allowing your amino alcohol to elute with a much-improved peak shape.
Section 2: Troubleshooting and Purification Protocols
This section provides a problem-oriented approach with detailed, step-by-step protocols for addressing specific impurity issues.
Problem: Significant quantities of non-polar impurities or starting materials detected by NMR or GC-MS.
Causality: These impurities often arise from unreacted starting materials or non-polar byproducts from the synthesis. Due to their different polarity compared to the desired polar amino alcohol, they are typically amenable to removal by standard chromatographic or recrystallization techniques.
Protocol 2.1: Purification via Flash Column Chromatography on Silica Gel
This protocol is designed to remove impurities with a significantly different polarity from the target compound.
Methodology:
-
Column Preparation:
-
Select a glass column appropriate for the amount of material to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude (2S)-3-amino-1,1,1-trifluoro-2-propanol in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent (like methanol), adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., Dichloromethane containing 0.5% triethylamine).[7]
-
Gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or LC-MS.
-
-
Isolation and Verification:
-
Combine the pure fractions as identified by your analytical method.
-
Remove the solvent under reduced pressure.
-
Verification: Obtain ¹H NMR and GC-MS spectra to confirm the removal of the targeted impurities.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for polarity-based separations. |
| Mobile Phase | Dichloromethane/Methanol Gradient | Good balance of solvent strength for eluting the polar product. |
| Additive | 0.1-1% Triethylamine (Et₃N) | Masks acidic silanol groups, preventing peak tailing of the amine.[7] |
Problem: Enantiomeric excess (e.e.) is below the required specification.
Causality: The commercial synthesis produced a mixture of (2S) and (2R) enantiomers. Separation requires a chiral environment that can differentiate between the two mirror-image molecules.
Protocol 2.2: Enantiomeric Enrichment using Preparative Chiral Chromatography (SFC/HPLC)
Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for chiral separations due to its speed, lower solvent consumption, and high efficiency.[] This protocol outlines a general approach for method development.
Methodology:
-
Column and Mobile Phase Screening (Analytical Scale):
-
Screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly effective for this class of compounds.[9]
-
Test various mobile phases. For SFC, typical mobile phases consist of supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). For HPLC, this is often a hexane/alcohol mixture.
-
The goal is to find a column/solvent combination that provides baseline resolution (Rₛ > 1.5) of the two enantiomers.
-
-
Method Optimization:
-
Adjust the co-solvent percentage, flow rate, and temperature to maximize resolution and minimize run time.
-
-
Scale-Up to Preparative Scale:
-
Once an optimal analytical method is found, scale it up to a preparative column with the same stationary phase.
-
Increase the flow rate and sample loading according to the column diameter. The loading amount must be determined empirically to avoid overloading, which compromises separation.
-
-
Fraction Collection and Analysis:
-
Collect the separated enantiomer peaks.
-
Analyze the collected fractions using the analytical-scale chiral method to confirm their enantiomeric purity.
-
-
Isolation:
-
Combine the fractions containing the desired (2S)-enantiomer at the target purity level.
-
Remove the solvent under reduced pressure to yield the enantiomerically pure product.
-
| Technique | Advantages for Chiral Purification | Common Mobile Phases |
| SFC | Fast, high efficiency, reduced organic solvent waste, lower pressure drop.[] | Supercritical CO₂ + Alcohol Modifier (e.g., MeOH, EtOH) |
| HPLC | Widely available, well-understood, robust. | Hexane/Isopropanol, Hexane/Ethanol |
Section 3: Visualization of Purification Workflows
To achieve the highest purity, a multi-step approach is often necessary. The following diagrams illustrate a logical workflow for purification and troubleshooting.
Caption: General workflow for the purification of (2S)-3-amino-1,1,1-trifluoro-2-propanol.
Caption: Decision tree for selecting a purification method based on impurity identity.
References
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PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.
-
Google Patents. . Accessed January 14, 2026.
-
Organic Syntheses. . Accessed January 14, 2026.
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Google Patents. . Accessed January 14, 2026.
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PubChem. . National Center for Biotechnology Information. Accessed January 14, 2026.
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ChemicalBook. . Accessed January 14, 2026.
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Career Henan Chemical Co. . Accessed January 14, 2026.
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Sigma-Aldrich. . Accessed January 14, 2026.
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ChemicalBook. . Accessed January 14, 2026.
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ResearchGate. . Accessed January 14, 2026.
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BenchChem. . Accessed January 14, 2026.
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PubMed Central (PMC). . Accessed January 14, 2026.
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Google Patents. . Accessed January 14, 2026.
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Santa Cruz Biotechnology. . Accessed January 14, 2026.
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PubMed Central (PMC). . Accessed January 14, 2026.
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ACS Publications. . Accessed January 14, 2026.
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BOC Sciences. . Accessed January 14, 2026.
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TSI Journals. . Accessed January 14, 2026.
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YouTube. . Accessed January 14, 2026.
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Beilstein Journal of Organic Chemistry. . Accessed January 14, 2026.
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- 9. youtube.com [youtube.com]
Analytical methods for detecting byproducts in (2S)-3-amino-1,1,1-trifluoro-2-propanol synthesis
Document ID: ATS-2S3A-TFMP-V1.0
Last Updated: January 14, 2026
Introduction
Welcome to the technical support guide for the synthesis and analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol. This molecule is a critical chiral building block in modern pharmaceuticals, where its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of even minor byproducts can have significant consequences, making robust analytical characterization a non-negotiable aspect of its synthesis.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. It addresses common issues encountered during byproduct analysis using a question-and-answer format, provides detailed troubleshooting workflows, and offers validated protocols for key analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the analytical phase of the synthesis.
Q1: What are the most common byproducts I should expect in my synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol?
A1: The byproduct profile is highly dependent on your synthetic route, particularly the choice of starting material and reducing agent. A common pathway involves the reduction of an N-protected trifluoroalanine ester. Key byproducts to monitor include:
-
Enantiomeric Impurity: The (2R)-enantiomer is the most critical impurity to quantify. Its presence indicates incomplete stereocontrol during the synthesis.
-
Unreacted Starting Material: Residual N-protected trifluoroalanine or its corresponding ester.
-
Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents could potentially lead to defluorination or other side reactions.
-
Reducing Agent Adducts: Reagents like boranes can form stable adducts with the product's amino or hydroxyl groups, which may persist through workup.
-
Solvent Adducts: Impurities originating from the reaction or workup solvents.
Q2: Which analytical technique is the best starting point for purity assessment?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard and the most crucial initial technique. It is the primary method for quantifying the enantiomeric excess (e.e.) by separating the (2S) and (2R) enantiomers. A well-developed chiral HPLC method will also reveal the presence of many non-chiral, UV-active byproducts.
Q3: My compound is an amino alcohol. Do I need to derivatize it for Gas Chromatography (GC) analysis?
A3: Yes, derivatization is highly recommended for GC-MS analysis. The high polarity of the amino and hydroxyl groups makes the parent compound non-volatile and prone to poor peak shape and thermal degradation in the GC inlet. Derivatization, such as silylation (e.g., with MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride), converts these polar groups into nonpolar moieties, significantly improving volatility and chromatographic performance.[1]
Q4: How can ¹⁹F NMR help me analyze my sample?
A4: ¹⁹F NMR is an exceptionally powerful and underutilized tool for this specific molecule. Since the trifluoromethyl (-CF₃) group is the only fluorine-containing moiety, each unique fluorinated compound in your sample will produce a distinct signal in the ¹⁹F NMR spectrum. This allows for:
-
Rapid Purity Assessment: The number of signals directly corresponds to the number of different fluorinated species.
-
Quantification: By using an internal standard with a known fluorine content (like trifluoroacetic acid), you can accurately quantify your main product and fluorinated impurities without the need for individual reference standards.[2][3][4]
-
Structural Clues: The chemical shift and coupling patterns of the ¹⁹F signal can provide valuable structural information about the impurity.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific experimental issues.
Issue 1: Unexpected Peaks in My Chiral HPLC Chromatogram
Q: I'm seeing more than two peaks in my chiral HPLC analysis. How do I identify them?
A: A systematic approach is required to identify unknown peaks. The flowchart below outlines a logical workflow.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Causality Explained:
-
Blank Injection: The first step is to rule out contamination from your HPLC system, vials, or mobile phase. A peak present in a blank run is an artifact, not a sample byproduct.
-
Racemic Standard: Injecting a 50/50 mixture of the (2S) and (2R) enantiomers is crucial. This definitively identifies the retention time of the undesired enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are excellent for this separation.[5][6]
-
LC-MS Analysis: If the peak is not the other enantiomer or a system peak, the next step is to get its mass. An LC-MS system will provide the molecular weight of the impurity, which is a critical piece of the puzzle. For example, does the mass correspond to your starting material? Or perhaps a dimer of your product?
-
Isolation and NMR: For definitive structural elucidation of a significant unknown, preparative HPLC may be required to isolate a sufficient quantity for NMR analysis. ¹H, ¹³C, and especially ¹⁹F NMR will provide the detailed structural information needed for full characterization.[7]
Issue 2: Poor Peak Shape or No Elution in GC-MS Analysis
Q: My derivatized sample gives broad, tailing peaks, or no peak at all in the GC-MS. What's going wrong?
A: This almost always points to an issue with the derivatization step or the GC conditions.
Causality & Troubleshooting Steps:
-
Incomplete Derivatization (The "Why"): The most common cause is incomplete reaction. Both the -OH and -NH₂ groups must be derivatized. If either remains free, the molecule retains its polarity, leading to strong interactions with active sites in the GC inlet and column, causing poor chromatography.
-
Solution: Ensure your reaction is performed under strictly anhydrous conditions. Moisture will consume the derivatizing reagent. Increase the reaction temperature or time as recommended by the reagent manufacturer. A typical condition for MTBSTFA is heating at 100 °C for several hours.
-
-
Reagent Stoichiometry (The "Why"): Using too little derivatizing agent will result in an incomplete reaction.
-
Solution: Use a significant excess of the derivatizing reagent (e.g., 50-100 µL of MTBSTFA for a small sample) to drive the reaction to completion.
-
-
GC Inlet Temperature (The "Why"): While derivatization increases volatility, the derivatives can still be fragile. An excessively high inlet temperature can cause them to degrade back to the polar starting material or to other breakdown products.
-
Solution: Start with a lower inlet temperature (e.g., 230 °C) and increase it incrementally if you suspect poor sample transfer.
-
-
Column Choice (The "Why"): A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is usually sufficient for the derivatized analyte. For chiral GC analysis to separate the derivatized enantiomers, a specialized chiral stationary phase like Chirasil-L-Val is required.[8][9]
Issue 3: My ¹⁹F NMR Spectrum Shows Multiple Signals
Q: I ran a ¹⁹F NMR and see several signals near my product's -CF₃ peak. What are they?
A: This is an excellent observation and highlights the power of ¹⁹F NMR. Each signal represents a unique chemical environment for a -CF₃ group.
DOT Script for Byproduct Source Diagram
Caption: Potential sources of byproducts during synthesis.
Interpretation Guide:
-
Check the Starting Material: Run a ¹⁹F NMR of your starting material (e.g., the trifluoroalanine ester). One of the impurity signals might correspond to unreacted starting material.
-
Consider Borane Adducts: If you used a borohydride reducing agent (LiBH₄, NaBH₄), it's possible to form borane complexes with the amine or alcohol. These adducts will have a different electronic environment, shifting the ¹⁹F signal slightly upfield or downfield.
-
Look for Degradation: Harsh workup conditions (e.g., strong acid or base) could lead to degradation. Compare the ¹⁹F NMR of a sample before and after workup to see if new signals appear.
-
Couple with Other Techniques: Use the information from your HPLC and GC-MS analyses. If HPLC shows an impurity at 2%, you should expect to see a corresponding ¹⁹F NMR signal integrating to approximately 2% of the total fluorine signal area. This cross-correlation is key to confident identification.
Part 3: Detailed Analytical Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
This method is designed for the baseline separation of (2S)- and (2R)-3-amino-1,1,1-trifluoro-2-propanol.
-
Rationale: Polysaccharide-based chiral stationary phases (CSPs) like amylose or cellulose derivatives provide the necessary chiral recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions to resolve the enantiomers. A normal-phase mobile phase is often effective for polar analytes like amino alcohols.[5][10]
Step-by-Step Methodology:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Scientist's Note: The diethylamine is a basic modifier crucial for preventing peak tailing by interacting with acidic silanol groups on the silica support and ensuring the analyte is in its free base form.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
System Suitability:
-
Inject a racemic standard.
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
-
Data Presentation Table:
| Parameter | Expected Value | Purpose |
| Retention Time (k₁) | ~ 4-6 | Indicates sufficient retention on the column. |
| Separation Factor (α) | > 1.15 | Measures the selectivity between enantiomers. |
| Resolution (Rs) | ≥ 1.5 | Confirms baseline separation for accurate quantification. |
Protocol 2: GC-MS for Volatile Impurities (Post-Derivatization)
This protocol is for the analysis of the silylated derivative of the product and potential byproducts.
-
Rationale: Silylation with a reagent like MTBSTFA is robust and creates thermally stable derivatives that are less sensitive to moisture than smaller TMS derivatives. This allows for reproducible analysis of volatile and semi-volatile impurities.
Step-by-Step Methodology:
-
Derivatization: a. Place ~1 mg of the dried sample in a 2 mL GC vial. b. Add 100 µL of Acetonitrile and 100 µL of MTBSTFA. c. Cap the vial tightly and heat at 100 °C for 2 hours. d. Cool to room temperature before injection.
-
GC-MS System:
-
Column: SLB-5ms (or equivalent 5% phenyl phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: 250 °C, Split mode (20:1).
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 500 m/z.
-
-
Data Analysis:
-
Identify the peak for the di-silylated product.
-
Search the NIST library for matches to other peaks.
-
Analyze the fragmentation patterns to identify structural motifs of unknown impurities. For example, look for the loss of a t-butyl group (M-57), a characteristic fragment for TBDMS derivatives.
-
References
-
Malgorzata, K. et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central (PMC). Available at: [Link][2][3]
-
Malgorzata, K. et al. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Available at: [Link]
-
Bianchi, G. et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed. Available at: [Link][8]
-
(2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link][4]
-
Freud, E. et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link][7]
-
Moos, M. et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link][9]
-
(n.d.). Analytical characteristics for amino acid derivatives using GC-MS... ResearchGate. Available at: [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Stereochemical Assignment of (2S)-3-amino-1,1,1-trifluoro-2-propanol
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The subject of this guide, (2S)-3-amino-1,1,1-trifluoro-2-propanol, is a key chiral building block whose trifluoromethyl group can impart desirable metabolic stability and binding affinity in drug candidates. Consequently, unambiguous confirmation of its absolute configuration is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of three orthogonal, industry-standard techniques for determining the absolute stereochemistry of (2S)-3-amino-1,1,1-trifluoro-2-propanol: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method. We will delve into the causality behind experimental choices, present illustrative supporting data, and offer field-proven insights to guide researchers in selecting the most appropriate method for their needs.
X-ray Crystallography: The Definitive, Solid-State Answer
X-ray crystallography is often hailed as the "gold standard" for determining molecular structure, providing a direct and unambiguous visualization of the atomic arrangement in a crystalline solid.[1] The method relies on the diffraction of X-rays by the electron clouds of atoms in an ordered crystal lattice. For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration.[2]
Causality of Experimental Choices
The primary challenge and critical first step in this method is the growth of a high-quality single crystal of the analyte or a suitable derivative.[1] For a small, flexible molecule like 3-amino-1,1,1-trifluoro-2-propanol, which is a low-melting solid, obtaining diffraction-quality crystals can be challenging. Derivatization to introduce functionalities that promote crystallization (e.g., forming a salt with a chiral acid or a co-crystal) is a common and effective strategy.[1] The choice of a heavy atom in the co-former can enhance the anomalous scattering effect, leading to a more reliable determination of the absolute configuration, often quantified by the Flack parameter.[2]
Experimental Protocol: Co-crystallization and Data Collection
-
Derivatization/Co-crystallization: React (2S)-3-amino-1,1,1-trifluoro-2-propanol with an equimolar amount of a chiral acid with a known absolute configuration (e.g., (R)-mandelic acid) in a suitable solvent system (e.g., ethanol/water).
-
Crystal Growth: Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a selected crystal on a goniometer and place it in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson analysis and refine the atomic positions, including the determination of the absolute configuration based on anomalous scattering data. A Flack parameter close to zero for the known configuration confirms the assignment.[2]
Illustrative Data
The following table summarizes hypothetical, yet realistic, crystallographic data for a co-crystal of (2S)-3-amino-1,1,1-trifluoro-2-propanol with (R)-mandelic acid.
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₄F₃NO₄ | Confirms the 1:1 stoichiometry of the co-crystal. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A chiral space group, necessary for an enantiopure compound. |
| Temperature | 100 K | Low temperature reduces atomic vibrations, improving data quality. |
| Wavelength | 1.54178 Å (Cu Kα) | Standard wavelength for small molecule crystallography. |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned (S) configuration of the amino alcohol. |
| R-factor (R1) | 0.035 | A low value indicates a good fit between the model and experimental data. |
Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] Unlike conventional IR spectroscopy, where enantiomers give identical spectra, VCD spectra of enantiomers are mirror images of each other.[4] By comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined without the need for crystallization.[3][5]
Causality of Experimental Choices
The power of VCD lies in its sensitivity to the three-dimensional structure of a molecule in solution.[6] The choice of solvent is crucial; it must be transparent in the IR region of interest and should not strongly interact with the analyte in a way that would significantly alter its conformation. Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are common choices. The accuracy of the DFT calculation is paramount for a reliable assignment.[5] The computational model must accurately predict the lowest energy conformation(s) of the molecule in solution, as the VCD spectrum is a population-weighted average of the spectra of all contributing conformers.
Experimental Protocol: VCD Spectroscopy and Computational Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of (2S)-3-amino-1,1,1-trifluoro-2-propanol in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) to achieve a concentration of ~0.1 M.
-
VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data collection typically takes 1-4 hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: Perform a conformational search for the (S)-enantiomer of 3-amino-1,1,1-trifluoro-2-propanol using a suitable computational chemistry software package.
-
DFT Calculation: For the lowest energy conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)). This will generate the predicted IR and VCD spectra.
-
Spectral Comparison: Compare the experimental VCD spectrum with the population-weighted calculated spectrum for the (S)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[5]
Illustrative Data
The table below presents a comparison of key experimental and calculated VCD bands for (2S)-3-amino-1,1,1-trifluoro-2-propanol.
| Wavenumber (cm⁻¹) | Experimental VCD (Δε) | Calculated VCD (Δε) for (S)-enantiomer | Assignment |
| 1355 | +2.5 | +2.8 | C-H bend |
| 1280 | -1.8 | -2.1 | C-F stretch |
| 1160 | +4.1 | +4.5 | C-O stretch/C-C stretch |
| 1090 | -3.2 | -3.5 | C-N stretch |
The positive correlation between the signs of the experimental and calculated VCD bands provides strong evidence for the (S) configuration.
Mosher's Method: Diastereomeric Differentiation by NMR
Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[7][8] The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[7] The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced.[8]
Causality of Experimental Choices
This method hinges on the formation of diastereomeric esters (or amides) that are distinguishable by ¹H NMR. The trifluoromethyl group in MTPA provides a useful ¹⁹F NMR handle, but the ¹H NMR analysis is more common. The key is to create a conformational model of the MTPA derivatives where the phenyl group has a predictable shielding or deshielding effect on the substituents of the chiral center. For this model to be reliable, it is crucial that the reaction goes to completion and that the MTPA reagents are enantiomerically pure. The analysis requires careful and unambiguous assignment of the proton signals in the NMR spectrum.
Experimental Protocol: Derivatization and NMR Analysis
-
Derivatization: In two separate NMR tubes, react (2S)-3-amino-1,1,1-trifluoro-2-propanol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅) in an appropriate deuterated solvent (e.g., CDCl₃). Both the alcohol and amine functionalities can be derivatized. For simplicity, we will consider derivatization of the alcohol.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric MTPA esters.
-
Signal Assignment: Assign the proton signals for the substituents on either side of the chiral carbon (the -CH₂NH₂ and -CF₃ groups). 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Δδ (δS - δR) Calculation: Calculate the difference in chemical shifts for each assigned proton by subtracting the chemical shift in the (R)-MTPA ester spectrum from the corresponding chemical shift in the (S)-MTPA ester spectrum.
-
Configuration Assignment: Apply the Mosher model. For an (S)-alcohol, the protons on the side of the more sterically hindered group in the Newman projection will have a positive Δδ value, while those on the less hindered side will have a negative Δδ value.
Illustrative Data
Below is a hypothetical ¹H NMR data table for the MTPA esters of (2S)-3-amino-1,1,1-trifluoro-2-propanol. The protons of the aminomethyl group (-CH₂NH₂) are diastereotopic and labeled as Hₐ and Hₑ.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-2 (CH-O) | 4.52 | 4.55 | +0.03 |
| Hₐ-1 (CH₂N) | 3.25 | 3.19 | -0.06 |
| Hₑ-1 (CH₂N) | 3.38 | 3.31 | -0.07 |
According to the Mosher model for an (S)-alcohol, the substituents on the right side of the plane (in the standard representation) should have positive Δδ values, and those on the left should have negative Δδ values. In our case, the -CF₃ group is on the right and the -CH₂NH₂ group is on the left. The protons of the aminomethyl group show negative Δδ values, which is consistent with the (S) configuration at C-2.
Senior Application Scientist Insights & Comparison Summary
The choice of method for absolute configuration determination is often dictated by the physical properties of the sample, available instrumentation, and project timelines. Each technique offers a unique set of advantages and disadvantages.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | X-ray diffraction from a single crystal.[1] | Differential absorption of circularly polarized IR light.[3] | Diastereomer differentiation by ¹H NMR.[7] |
| Sample State | Solid (single crystal required). | Liquid or solution. | Solution. |
| Sample Amount | < 1 mg (with modern diffractometers). | 5-10 mg (recoverable). | 1-5 mg per diastereomer. |
| Key Advantage | Unambiguous, provides full 3D structure. | No crystallization needed; applicable to oils and liquids.[9] | Widely available instrumentation (NMR). |
| Key Limitation | Requires a diffraction-quality single crystal.[1] | Requires access to a VCD spectrometer and computational resources. | Requires chemical derivatization; potential for side reactions. |
| Data Interpretation | Direct (Flack parameter). | Comparison with DFT calculations.[5] | Analysis of Δδ values based on a conformational model.[8] |
Expert Commentary:
-
For (2S)-3-amino-1,1,1-trifluoro-2-propanol, VCD presents a highly attractive option. Its ability to analyze the molecule directly in solution bypasses the potential hurdle of crystallization, which can be a significant bottleneck. The presence of multiple polar groups (hydroxyl and amino) and the trifluoromethyl group provides rich, distinct vibrational modes that are ideal for VCD analysis.
-
X-ray crystallography, if successful, provides the most definitive and legally defensible result. For pharmaceutical applications, this can be a crucial factor. The effort invested in finding suitable crystallization conditions is often justified by the certainty of the outcome.
-
Mosher's method is a robust and accessible technique, leveraging the power of ubiquitous NMR spectrometers. For this bifunctional molecule, derivatization could potentially occur at both the alcohol and amine sites, which would complicate the analysis. Selective protection of one group may be necessary to ensure clean derivatization at the stereocenter's hydroxyl group, adding steps to the workflow. However, it remains a valuable orthogonal method for confirmation.
Ultimately, for a molecule of such importance, employing two of these orthogonal techniques (e.g., VCD and Mosher's method, or VCD and X-ray crystallography) would provide the highest level of confidence in the stereochemical assignment, embodying the principle of a self-validating system.
References
- Creative Commons. (2024). Determination Techniques for Absolute Configuration of Chiral Compound.
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Wenzel, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available at: [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Available at: [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Gawronski, J., & Skowronek, P. (2010). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality, 22(1), 1-4. Available at: [Link]
-
Wikipedia. (n.d.). Absolute configuration. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Available at: [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Available at: [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
BioTools. (n.d.). Absolute Configuration by VCD. White Paper. Available at: [Link]
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Available at: [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-1,1,1-trifluoropropan-2-ol. Available at: [Link]
-
Wenzel, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Available at: [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380-388. Available at: [Link]
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- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating Chirality: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-amino-1,1,1-trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules like 3-amino-1,1,1-trifluoro-2-propanol, a valuable building block in medicinal chemistry, ensuring enantiomeric purity is critical for guaranteeing the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 3-amino-1,1,1-trifluoro-2-propanol, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The Analytical Challenge: 3-amino-1,1,1-trifluoro-2-propanol
3-amino-1,1,1-trifluoro-2-propanol is a small, polar molecule containing both a basic amino group and a hydroxyl group. The presence of the trifluoromethyl group can influence its interactions with the chiral stationary phase (CSP). The challenge lies in selecting a CSP and mobile phase system that can effectively discriminate between the two enantiomers to achieve baseline separation, which is essential for accurate ee determination.
Method Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
Two of the most powerful and versatile classes of chiral stationary phases for the separation of a wide range of chiral compounds are polysaccharide-based and macrocyclic glycopeptide-based CSPs. Below, we compare two distinct methods utilizing these technologies for the analysis of 3-amino-1,1,1-trifluoro-2-propanol.
Method A: Polysaccharide-Based CSP in Normal Phase Mode
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are often the first choice for chiral separations due to their broad applicability.[1] For a basic compound like an amino alcohol, a normal phase mobile system is typically employed. The separation mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for amino alcohols to prevent peak tailing by competing with the analyte for acidic sites on the silica support and improving the overall peak shape and resolution.[2]
Method B: Macrocyclic Glycopeptide-based CSP in Polar Organic Mode
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), offer a unique separation mechanism.[3] These CSPs are particularly well-suited for polar and ionic compounds, including underivatized amino acids and amino alcohols.[3] The teicoplanin molecule has multiple stereogenic centers and contains ionizable groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[4] This makes them highly effective in polar organic or reversed-phase mobile phases. For 3-amino-1,1,1-trifluoro-2-propanol, a polar organic mode using methanol as the mobile phase provides an excellent alternative to the normal phase method.
Comparative Data
The following table summarizes the key parameters and performance of the two proposed methods based on typical experimental outcomes.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Glycopeptide-Based CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Astec® CHIROBIOTIC® T (teicoplanin) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 6.2 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min | ~ 7.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | ~ 12 min | ~ 10 min |
Experimental Protocols
Below is a detailed, step-by-step methodology for determining the enantiomeric excess of 3-amino-1,1,1-trifluoro-2-propanol using Method A.
Objective:
To determine the enantiomeric excess of a sample of 3-amino-1,1,1-trifluoro-2-propanol using a polysaccharide-based chiral HPLC method.
Materials:
-
HPLC system with UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
3-amino-1,1,1-trifluoro-2-propanol sample
-
Racemic standard of 3-amino-1,1,1-trifluoro-2-propanol
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine in a 1 L solvent bottle.
-
Sonicate the mobile phase for 15 minutes to degas.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
-
Prepare a solution of the test sample at approximately 1.0 mg/mL in the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 210 nm.
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution to verify the separation of the two enantiomers and determine their retention times.
-
Inject 10 µL of the test sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
Data Analysis:
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualization of Experimental Workflow
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Conclusion
Both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer effective solutions for the chiral separation of 3-amino-1,1,1-trifluoro-2-propanol. The choice between a normal phase method on a polysaccharide column (Method A) and a polar organic mode on a macrocyclic glycopeptide column (Method B) will depend on laboratory preferences, existing column inventories, and the specific sample matrix. Method A represents a classic and widely successful approach for amino alcohols, while Method B offers a faster analysis time and avoids the use of non-polar solvents like hexane. For researchers in drug development, having access to orthogonal methods like these is invaluable for robust method validation and ensuring the enantiomeric purity of critical chiral building blocks.
References
-
PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
PubMed. Amino alcohol-derived chiral stationary phases. [Link]
-
Career Henan Chemical Co. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
Sources
Comparative study of different synthetic routes to (2S)-3-amino-1,1,1-trifluoro-2-propanol
A Comparative Guide to the Synthetic Routes of (2S)-3-amino-1,1,1-trifluoro-2-propanol
(2S)-3-amino-1,1,1-trifluoro-2-propanol is a pivotal chiral building block in pharmaceutical chemistry. Its trifluoromethyl group and chiral amino alcohol motif are sought-after features for enhancing metabolic stability, binding affinity, and overall efficacy of drug candidates. The stereoselective synthesis of this compound is therefore of critical importance. This guide provides an in-depth comparative analysis of the primary synthetic strategies, offering field-proven insights into their mechanisms, practical execution, and relative merits for researchers and drug development professionals.
Introduction to Synthetic Strategies
The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-propanol presents the core challenge of establishing a specific stereocenter adjacent to a trifluoromethyl group. The main approaches to achieve this can be broadly categorized into three distinct strategies:
-
Chiral Pool Synthesis: This approach leverages a readily available chiral starting material, in this case, a derivative of the non-proteinogenic amino acid (S)-3,3,3-trifluoroalanine. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.
-
Catalytic Asymmetric Reduction: This strategy involves the enantioselective reduction of a prochiral precursor, typically N-protected 3-amino-1,1,1-trifluoropropan-2-one. A chiral catalyst, such as an oxazaborolidine complex, orchestrates the reduction to favor the formation of the desired (S)-enantiomer.
-
Biocatalytic Methods: This route employs enzymes to perform highly selective transformations. This can involve the direct asymmetric reduction of the prochiral aminoketone using ketoreductases or the kinetic resolution of a racemic mixture of the final product using lipases.
The choice of strategy depends on several factors, including the desired scale of synthesis, cost of reagents and catalysts, required enantiomeric purity, and available laboratory equipment.
Comparative Analysis of Synthetic Routes
The following table provides a quantitative comparison of the representative methods for each synthetic strategy.
| Parameter | Route 1: Reduction of (S)-Trifluoroalanine Derivative | Route 2: Asymmetric Reduction (CBS Catalyst) | Route 3: Biocatalytic Kinetic Resolution (Lipase) |
| Starting Material | N-Boc-(S)-trifluoroalanine methyl ester | N-Boc-3-amino-1,1,1-trifluoropropan-2-one | Racemic 3-amino-1,1,1-trifluoro-2-propanol |
| Key Reagent/Catalyst | Lithium Aluminum Hydride (LiAlH₄) | (R)-2-Methyl-CBS-oxazaborolidine, Borane-DMS | Candida antarctica lipase B (CAL-B), Vinyl acetate |
| Typical Yield | ~75-85% | ~90-95% | Max. 50% (for the desired enantiomer) |
| Enantiomeric Excess (e.e.) | >99% (chirality from starting material) | >98% | >99% (for both resolved alcohol and acetate) |
| Scalability | Moderate; challenged by LiAlH₄ handling | Good; catalytic nature is advantageous | Excellent; mild conditions are suitable for large scale |
| Key Advantages | High enantiopurity, predictable stereochemistry | High yield and e.e., catalytic efficiency | Extremely high selectivity, green chemistry, mild conditions |
| Key Disadvantages | Use of hazardous LiAlH₄, stoichiometric reductant | Cost of catalyst, moisture-sensitive reagents | Theoretical max yield of 50%, requires separation of products |
| Safety Concerns | Highly flammable and water-reactive LiAlH₄ | Flammable borane reagents | Generally low; use of organic solvents |
In-Depth Discussion of Synthetic Routes
Route 1: Chiral Pool Synthesis via Reduction of (S)-Trifluoroalanine Derivative
This is a classic and reliable method that begins with the commercially available N-protected (S)-3,3,3-trifluoroalanine. The strategy's primary strength lies in its stereochemical fidelity; the chirality of the final product is directly inherited from the starting material.
Causality of Experimental Choices: The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessitated by the need to reduce a carboxylic acid or its ester derivative directly to an alcohol. While effective, LiAlH₄ is a pyrophoric and highly reactive reagent, demanding stringent anhydrous conditions and careful handling, which can complicate scaling up the process. Alternative, milder reducing agents often lack the reactivity to efficiently perform this transformation on amino acid derivatives. The Boc protecting group is chosen for its stability under the reaction conditions and its ease of removal post-synthesis.
Caption: Workflow for Chiral Pool Synthesis.
Route 2: Catalytic Asymmetric Reduction of Prochiral Ketone
This approach is one of the most efficient in terms of chemical yield and enantioselectivity. The key step is the asymmetric reduction of N-Boc-3-amino-1,1,1-trifluoropropan-2-one using a chiral catalyst, most notably the Corey-Bakshi-Shibata (CBS) catalyst.
Mechanism of Stereoselection: The enantioselectivity of the CBS reduction stems from a highly organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The steric bulk of the catalyst's substituents directs the hydride delivery from the borane to one specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Caption: Mechanism of CBS-catalyzed ketone reduction.
Route 3: Biocatalytic Kinetic Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative. Kinetic resolution of racemic 3-amino-1,1,1-trifluoro-2-propanol using a lipase, such as Candida antarctica lipase B (CAL-B), is a prominent example.
Principle of Kinetic Resolution: In this process, the enzyme selectively catalyzes a reaction (in this case, acylation) on one enantiomer of the racemic substrate much faster than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer.
Caption: Mechanism of lipase-catalyzed acylation.
Experimental Protocols
Protocol 1: Reduction of N-Boc-(S)-trifluoroalanine methyl ester with LiAlH₄
Materials:
-
N-Boc-(S)-trifluoroalanine methyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for deprotection)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve N-Boc-(S)-trifluoroalanine methyl ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S)-3-amino-1,1,1-trifluoro-2-propanol.
-
For deprotection, dissolve the product in a suitable solvent (e.g., methanol) and treat with hydrochloric acid.
Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.[1][2][3][4][5]
Protocol 2: Asymmetric Reduction of N-Boc-3-amino-1,1,1-trifluoropropan-2-one via CBS Reduction
Materials:
-
N-Boc-3-amino-1,1,1-trifluoropropan-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diatomaceous earth
Procedure:
-
To a flame-dried, nitrogen-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the catalyst solution to -20 °C.
-
Slowly add borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve N-Boc-3-amino-1,1,1-trifluoropropan-2-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC (typically 1-2 hours).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure and purify by column chromatography on silica gel to yield N-Boc-(2S)-3-amino-1,1,1-trifluoro-2-propanol.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic 3-amino-1,1,1-trifluoro-2-propanol
Materials:
-
Racemic 3-amino-1,1,1-trifluoro-2-propanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE)
-
Molecular sieves
Procedure:
-
To a flask containing racemic 3-amino-1,1,1-trifluoro-2-propanol (1.0 equivalent), add anhydrous MTBE and activated molecular sieves.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (0.6 equivalents) as the acyl donor.
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate. The resulting mixture contains (S)-3-amino-1,1,1-trifluoro-2-propanol and (R)-3-acetamido-1,1,1-trifluoro-2-propanol.
-
Separate the two compounds by column chromatography.
Conclusion and Outlook
The synthesis of enantiomerically pure (2S)-3-amino-1,1,1-trifluoro-2-propanol can be effectively achieved through several distinct methodologies.
-
The chiral pool approach is robust and provides excellent enantiopurity but is hampered by the safety and scalability issues associated with stoichiometric metal hydrides.
-
The CBS-catalyzed asymmetric reduction offers a highly efficient and scalable route with excellent yields and enantioselectivity, making it a strong candidate for industrial applications, provided the cost of the catalyst is manageable.
-
Biocatalytic kinetic resolution represents the greenest approach, with exceptional selectivity and mild operating conditions. While the 50% theoretical yield is a limitation, the unreacted substrate and the acylated product are both valuable chiral entities.
For drug development professionals, the choice will ultimately be guided by a balance of factors. For early-stage research where small quantities of high-purity material are needed, any of these routes are viable. For process development and large-scale manufacturing, the catalytic asymmetric reduction and biocatalytic methods are generally preferred due to their improved safety profiles, efficiency, and sustainability over stoichiometric reagents. Future research will likely focus on developing more active and cost-effective catalysts, both chemical and biological, to further enhance the efficiency and economic viability of producing this critical pharmaceutical intermediate.
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Santa Cruz Biotechnology. (n.d.). Lithium aluminum hydride.
- New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
- University of Georgia Research. (n.d.). Standard Operating Procedure for Lithium Aluminum Hydride.
Sources
A Comparative Guide to Validating the Biological Activity of (2S)-3-amino-1,1,1-trifluoro-2-propanol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (2S)-3-amino-1,1,1-trifluoro-2-propanol derivatives. By integrating established experimental protocols with an in-depth analysis of structure-activity relationships, this document serves as a practical resource for assessing the therapeutic potential of this promising class of small molecules. We will focus on their activity as inhibitors of two key enzyme families: Dipeptidyl Peptidase-4 (DPP-4) and Caspases, and compare their performance against well-established inhibitors.
Introduction: The Significance of the Trifluoropropanol Scaffold
The (2S)-3-amino-1,1,1-trifluoro-2-propanol scaffold is a privileged structure in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This has led to the exploration of its derivatives as potent and selective enzyme inhibitors for various therapeutic targets. This guide will delve into the validation of their biological activity, providing the necessary tools to rigorously assess their efficacy and mechanism of action.
Section 1: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.
Comparative Compounds:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol Derivatives: Investigational compounds.
-
Sitagliptin: A potent and selective DPP-4 inhibitor, widely used as a benchmark.
-
Vildagliptin: Another clinically approved DPP-4 inhibitor, known for its covalent binding mechanism.
Experimental Validation of DPP-4 Inhibition
A robust validation workflow is essential to characterize the inhibitory potential of novel compounds.
Caption: Workflow for the validation of DPP-4 inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to DPP-4 activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitors (Sitagliptin, Vildagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.
-
In a 96-well plate, add 25 µL of the DPP-4 enzyme solution to each well, except for the blank.
-
Add 50 µL of the diluted test compounds or reference inhibitors to the respective wells. For the control (uninhibited enzyme), add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Performance Data (DPP-4 Inhibition)
| Compound | Target | IC50 (nM) | Reference Compound(s) |
| Trifluoromethyl-substituted tetrahydropyran derivative | DPP-4 | 4.2 | Omarigliptin |
| Neogliptin (a (2S)-3-amino-1,1,1-trifluoro-2-propanol derivative analog) | DPP-4 | 16.8 ± 2.2 | Vildagliptin, Sitagliptin |
| Pyrazole-based thiosemicarbazone with trifluoromethyl group | DPP-4 | 4.775 ± 0.296 | Sitagliptin |
| Sitagliptin (Comparator) | DPP-4 | ~19 - 22 | - |
| Vildagliptin (Comparator) | DPP-4 | ~50 - 63 | - |
Note: The IC50 values are sourced from various publications and should be used for comparative purposes. Experimental conditions can influence absolute values.[1][2][3][4]
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors
The trifluoromethyl group in the (2S)-3-amino-1,1,1-trifluoro-2-propanol scaffold plays a critical role in its interaction with the DPP-4 active site. The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the adjacent hydroxyl group, potentially leading to stronger hydrogen bonding interactions with key residues in the S1 pocket of DPP-4, such as Tyr662 and Tyr666. The (2S) stereochemistry is crucial for optimal orientation within the active site, allowing the amino group to form a salt bridge with the catalytic dyad residue Glu205. Modifications to the amino group with various heterocyclic or aromatic moieties can further enhance potency by exploiting interactions within the S2 pocket.
DPP-4 Signaling Pathway
Caption: Simplified signaling pathway of DPP-4 and its inhibition.
Section 2: Inhibition of Caspases
Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death). Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Therefore, caspase inhibitors are valuable tools for research and potential therapeutic agents.
Comparative Compounds:
-
(2S)-3-amino-1,1,1-trifluoro-2-propanol Derivatives: Investigational compounds.
-
Z-VAD-FMK: A well-characterized, cell-permeable, irreversible pan-caspase inhibitor.
Experimental Validation of Caspase Inhibition
Caption: Workflow for the validation of caspase inhibitors.
This assay measures the ability of a compound to inhibit the activity of caspase-3, a key executioner caspase.
Principle: The assay employs a specific fluorogenic substrate, DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-3 releases the fluorescent AFC molecule.
Materials:
-
Recombinant human caspase-3 enzyme
-
DEVD-AFC substrate
-
Assay buffer (e.g., HEPES buffer with DTT and EDTA)
-
Test compounds and reference inhibitor (Z-VAD-FMK)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and Z-VAD-FMK in assay buffer.
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control, add 5 µL of assay buffer.
-
Add 50 µL of cell lysate containing active caspase-3 or purified active caspase-3 enzyme.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add 5 µL of the DEVD-AFC substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value as described for the DPP-4 assay.
This assay assesses the cytotoxic effects of the compounds and their ability to protect cells from apoptotic stimuli.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Test compounds and Z-VAD-FMK
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or Z-VAD-FMK for 1 hour.
-
Induce apoptosis by adding an apoptosis-inducing agent (e.g., staurosporine). Include a vehicle control (no inducer) and a positive control (inducer only).
-
Incubate for the desired period (e.g., 4-24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Comparative Performance Data (Caspase Inhibition)
Specific IC50 values for (2S)-3-amino-1,1,1-trifluoro-2-propanol derivatives against caspases are not as readily available in the public domain as for DPP-4. However, the trifluoromethyl ketone moiety is a known "warhead" for cysteine protease inhibition.
| Compound | Target(s) | Reported Potency | Reference Compound(s) |
| (2S)-3-amino-1,1,1-trifluoro-2-propanol Derivatives | Caspases | Potent inhibition expected due to trifluoromethyl ketone | - |
| Z-VAD-FMK (Comparator) | Pan-caspase | Irreversible inhibitor, potent in the nanomolar range | - |
Researchers are encouraged to determine the specific IC50 values for their derivatives to enable a direct comparison.
Structure-Activity Relationship (SAR) Insights for Caspase Inhibitors
The inhibitory activity of trifluoromethyl ketone-containing compounds against caspases relies on the electrophilic nature of the ketone, which is enhanced by the adjacent trifluoromethyl group. The ketone carbonyl is attacked by the catalytic cysteine residue (Cys285 in caspase-3) in the enzyme's active site, forming a reversible hemithioketal adduct. This mimics the tetrahedral transition state of peptide bond cleavage. The (2S) stereochemistry of the propanol backbone is critical for positioning the "warhead" for optimal interaction with the catalytic dyad. The amino group and other substituents can be modified to interact with the S2, S3, and S4 pockets of the caspase active site, thereby influencing potency and selectivity for different caspase isoforms.
Caspase Signaling Pathway (Extrinsic and Intrinsic)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to X-ray Crystallography for Structural Validation of (2S)-3-amino-1,1,1-trifluoro-2-propanol Derivatives
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of its biological activity, efficacy, and safety profile. For chiral molecules such as the derivatives of (2S)-3-amino-1,1,1-trifluoro-2-propanol, a class of compounds with significant potential in medicinal chemistry, the unambiguous determination of their absolute stereochemistry is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural validation of these fluorinated compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Absolute Configuration
The introduction of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When this is combined with a chiral center, as in (2S)-3-amino-1,1,1-trifluoro-2-propanol derivatives, the precise spatial orientation of these functionalities dictates their interaction with chiral biological targets like enzymes and receptors. An incorrect stereochemical assignment can lead to the development of an inactive or, in the worst case, a toxic enantiomer. Therefore, rigorous structural validation is not just a matter of analytical accuracy but a cornerstone of rational drug design.
X-ray Crystallography: The Definitive Arbiter
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a detailed three-dimensional electron density map of the molecule. This allows for the precise determination of bond lengths, bond angles, and, crucially, the absolute arrangement of atoms in space.
The power of X-ray crystallography in this context lies in the phenomenon of anomalous dispersion.[6][7] When using X-rays of an appropriate wavelength, the scattering from atoms is not perfectly in phase, and this difference can be used to determine the absolute structure. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to 0 with a small standard uncertainty provides high confidence in the determined absolute configuration.[6][7][8][9][10]
While no specific crystal structure for (2S)-3-amino-1,1,1-trifluoro-2-propanol was found in the public databases during the preparation of this guide, the successful application of X-ray crystallography for determining the absolute configuration of other chiral trifluoromethylated amines has been reported, demonstrating the feasibility and reliability of this technique for this class of compounds.[11][12]
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, its primary prerequisite—the availability of a high-quality single crystal—can be a significant bottleneck.[3][13] Therefore, it is essential to consider alternative and complementary techniques.
| Technique | Principle | Sample Requirements | Information Obtained | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (typically >50 µm) | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Unambiguous and definitive structural determination | Crystal growth can be challenging and time-consuming |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Solution or neat liquid, mg quantity | Absolute configuration in solution, conformational information | Does not require crystallization, provides solution-state data | Relies on comparison with quantum chemical calculations, can be complex for flexible molecules |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Solution, mg quantity | Connectivity, relative stereochemistry, sometimes absolute configuration (with chiral derivatizing agents) | Provides rich structural information in solution, non-destructive | Absolute configuration determination is often indirect and requires derivatization or chiral solvating agents |
| Quantum Chemical Calculations | Theoretical modeling of molecular properties | In silico | Predicted structure, spectroscopic properties (e.g., VCD, NMR spectra) | Complements experimental data, aids in spectral interpretation | Accuracy is dependent on the level of theory and basis set used, does not provide direct experimental validation |
In-Depth Look at Alternative Methodologies
Vibrational Circular Dichroism (VCD)
VCD has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[14][15][16] The technique measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule.[12][17] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[15][18]
Key Causality: The advantage of VCD lies in its ability to probe the stereochemistry of molecules in their native solution state, bypassing the often-arduous process of crystallization.[14][16] This is particularly beneficial for molecules that are difficult to crystallize or exist as oils at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard NMR techniques excel at determining the connectivity and relative stereochemistry of a molecule, assigning the absolute configuration is more challenging. However, through the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, it is possible to create diastereomeric environments that can be distinguished by NMR, allowing for the indirect determination of absolute stereochemistry.[4][19] For fluorinated compounds like the derivatives of (2S)-3-amino-1,1,1-trifluoro-2-propanol, ¹⁹F NMR can be a particularly powerful tool, offering high sensitivity and a large chemical shift dispersion.[20][21][22][23]
Self-Validating System: A robust approach often involves a combination of techniques. For instance, the relative stereochemistry determined by NMR can be corroborated by a VCD analysis, which in turn provides the absolute configuration. If a crystal can be obtained, X-ray crystallography serves as the ultimate validation of the structural assignment.
Experimental Protocol: X-ray Crystallography Workflow
The following provides a detailed, step-by-step methodology for the structural validation of a (2S)-3-amino-1,1,1-trifluoro-2-propanol derivative via X-ray crystallography.
Crystal Growth: The Critical First Step
The success of an X-ray crystallographic analysis hinges on the ability to grow a high-quality single crystal. This often requires screening a variety of conditions.
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a more dense solution of the compound. Slow diffusion at the interface can lead to crystal growth.
-
-
Temperature Control: Crystallization can also be induced by slowly cooling a saturated solution.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Crystal Screening: The crystal is initially screened to assess its quality based on the sharpness and shape of the diffraction spots.
-
Unit Cell Determination: A short data collection is performed to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam. For absolute configuration determination, it is crucial to collect data with good redundancy and to a sufficiently high resolution.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to extract the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to obtain the best possible fit.
-
Absolute Configuration Determination: The Flack parameter is calculated during the final stages of refinement. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.[7][9][10]
Data Validation and Deposition
The final structural model is validated to ensure its quality and accuracy. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community. The standard format for this is the Crystallographic Information File (CIF).[11][15]
Visualization of Workflows and Relationships
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Caption: Interrelationship of key structural validation techniques.
Conclusion: An Integrated Approach to Structural Certainty
For the structural validation of (2S)-3-amino-1,1,1-trifluoro-2-propanol derivatives, X-ray crystallography remains the definitive method for unambiguous determination of absolute stereochemistry. Its ability to provide a precise three-dimensional atomic map is unparalleled. However, the practical challenges of crystal growth necessitate a pragmatic and integrated approach. Vibrational Circular Dichroism offers a powerful solution-state alternative, while NMR spectroscopy provides essential information on connectivity and relative stereochemistry. Ultimately, the judicious application of these complementary techniques, underpinned by theoretical calculations, provides the highest level of confidence in the structural assignment, a critical foundation for the successful advancement of these promising molecules in drug discovery and development.
References
Sources
- 1. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]
- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
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- 9. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. 3-AMINO-1,1,1-TRIFLUORO-2-PROPANOL - Career Henan Chemical Co. [coreychem.com]
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- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Assessing the Purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol
In the landscape of modern drug development, the demand for structurally complex and stereochemically pure active pharmaceutical ingredients (APIs) has never been greater. Fluorinated chiral building blocks, such as (2S)-3-amino-1,1,1-trifluoro-2-propanol, are of significant interest due to the unique pharmacological properties conferred by the fluorine atoms. However, ensuring the chemical and enantiomeric purity of these molecules is a critical, non-negotiable step in the quality control process. Impurities can impact not only the efficacy but also the safety profile of the final drug product.
This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of (2S)-3-amino-1,1,1-trifluoro-2-propanol: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) for absolute chemical purity and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity. As a primary analytical method, qNMR allows for purity determination traceable to the International System of Units (SI) without the need for an identical analyte reference standard, a significant advantage in early-stage development.[1][2] In contrast, chiral HPLC remains the gold standard for separating and quantifying enantiomers, a critical parameter for chiral drugs.
We will explore the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the most appropriate methodology for their specific analytical needs.
Part 1: Absolute Purity Determination by ¹⁹F Quantitative NMR
Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, where the signal intensity in a spectrum is directly proportional to the number of corresponding nuclei in the sample.[3] For fluorinated compounds, ¹⁹F qNMR offers distinct advantages over the more common ¹H qNMR.
The Rationale for ¹⁹F qNMR:
-
High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is highly receptive to NMR analysis, similar to ¹H.[1]
-
Vast Chemical Shift Range: The ¹⁹F chemical shift range spans over 400 ppm, drastically reducing the likelihood of signal overlap between the analyte, impurities, and the internal standard—a common challenge in ¹H NMR.[1]
-
Simplified Spectra: With proton decoupling, ¹⁹F NMR spectra are often simplified to sharp singlets, making integration more accurate and straightforward.[1]
-
"Clean" Spectral Window: The absence of background ¹⁹F signals in most organic solvents and common impurities makes it a highly specific technique for fluoro-organics.[4]
These characteristics make ¹⁹F qNMR a rapid, robust, and non-destructive method for purity assessment.[1][4]
Experimental Workflow for ¹⁹F qNMR
The following workflow outlines the key steps from sample preparation to final purity calculation.
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
This protocol is based on established methodologies for separating chiral amino alcohols. [5]
-
System & Column Selection:
-
Preparation of Solutions:
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (0.1%) is often added to improve the peak shape of basic analytes. [5] * Racemic Standard (for method development): Prepare a 1 mg/mL solution of racemic 3-amino-1,1,1-trifluoro-2-propanol in the mobile phase. This is essential to confirm the elution order and resolution of the two enantiomers.
-
Sample Solution: Accurately prepare a solution of the (2S)-enantiomer sample at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
System Suitability Test (SST):
-
Inject the racemic standard. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5. This self-validating step ensures the method is performing correctly before analyzing samples.
-
Data Analysis and Enantiomeric Excess (e.e.) Calculation
The enantiomeric excess is a measure of the purity of the desired enantiomer compared to the undesired one.
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Where:
-
Area_S: The peak area of the desired (S)-enantiomer.
-
Area_R: The peak area of the undesired (R)-enantiomer.
Hypothetical Data & Results:
| Parameter | Retention Time (min) | Peak Area |
| (S)-enantiomer | 8.5 | 1,254,800 |
| (R)-enantiomer | 10.2 | 9,500 |
Calculation: e.e. (%) = [(1,254,800 - 9,500) / (1,254,800 + 9,500)] * 100 e.e. (%) = [1,245,300 / 1,264,300] * 100 = 98.5% Resulting Enantiomeric Purity: 98.5% e.e.
Part 3: Comparative Analysis: ¹⁹F qNMR vs. Chiral HPLC
The choice between ¹⁹F qNMR and Chiral HPLC depends entirely on the analytical question being asked. One measures absolute chemical purity, while the other measures relative enantiomeric purity. They are complementary, not mutually exclusive, techniques for comprehensive quality control.
Caption: Head-to-head comparison of qNMR and Chiral HPLC attributes.
Objective Comparison Table:
| Feature | ¹⁹F qNMR | Chiral HPLC |
| Purity Measured | Absolute Chemical Purity | Enantiomeric Purity (e.e. %) |
| Principle | Nuclear spin resonance | Chiral recognition & differential partitioning |
| Reference Standard | Certified, structurally different internal standard. [2][8] | Racemic version of the analyte for method setup. [5] |
| Speed | High-throughput; typically < 15 minutes per sample. [4] | Lower throughput; typically 15-30 minutes per run. |
| Sample Prep | Simple dissolution of weighed solids. | Serial dilutions, filtration often required. |
| Method Development | Minimal; primarily involves selecting a suitable IS and solvent. | Can be complex; requires screening of columns and mobile phases. [9] |
| Quantification | Absolute and SI-traceable. | Relative (based on peak area percent). |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. |
| Limitation | Cannot distinguish enantiomers in an achiral solvent. | Does not provide information on non-chiral chemical impurities. |
Conclusion and Recommendations
For a comprehensive purity assessment of (2S)-3-amino-1,1,1-trifluoro-2-propanol, both ¹⁹F qNMR and Chiral HPLC are indispensable. They provide orthogonal and complementary data that, together, create a complete purity profile essential for regulatory submission and ensuring product quality.
-
Use ¹⁹F qNMR for:
-
Rapid and accurate determination of the absolute mass fraction (chemical purity) of the compound.
-
Early-stage development where a specific reference standard of the analyte may not be available.
-
Quantifying fluorinated impurities.
-
-
Use Chiral HPLC for:
-
Determining the enantiomeric excess (e.e. %) to ensure the stereochemical integrity of the chiral center.
-
Routine quality control to detect and quantify the undesired (R)-enantiomer at low levels.
-
By integrating both techniques into the analytical workflow, researchers and drug developers can confidently establish the identity, strength, and purity of this critical fluorinated chiral building block, adhering to the highest standards of scientific integrity and regulatory compliance.
References
- BenchChem. Quantitative ¹⁹F NMR for Assessing Compound Purity.
- Cambridge Isotope Laboratories, Inc. Standards for qNMR.
- Merck KGaA. Certified reference materials for quantitative NMR.
- Bureau International des Poids et Mesures (BIPM). qNMR. BIPM Website.
- ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Blog Post.
- FUJIFILM Wako Pure Chemical Corporation. Reference Material for qNMR.
- Benchchem. Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- Weiss, D. R., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
- Bureau International des Poids et Mesures (BIPM). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM News.
- FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR).
- MilliporeSigma.
- Al-Rawi, M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(1), 53-61.
- MilliporeSigma.
- Jansson, D., & Malm, M. (2020).
- Woods, R. M., Armstrong, D. W., & Breitbach, Z. S. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-183.
- MilliporeSigma. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter US, 31.3.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.
- AMSbiopharma. (2025).
Sources
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- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ukisotope.com [ukisotope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Efficacy Comparison of (2S)- and (2R)-3-amino-1,1,1-trifluoro-2-propanol in Biological Systems: A Guide to Chiral Differentiation
Introduction: The Criticality of Chirality in Trifluoromethylated Propanolamines
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The trifluoromethyl group, in particular, is a prevalent feature in many pharmaceuticals due to its unique electronic and steric properties.[4] When combined with a pharmacologically active scaffold like 3-amino-2-propanol, the resulting molecule, 3-amino-1,1,1-trifluoro-2-propanol, presents a chiral center of significant interest. The spatial arrangement of substituents around this chiral carbon, yielding the (2S) and (2R) enantiomers, can lead to profound differences in their interaction with biological targets.
This guide provides a comprehensive framework for the comparative efficacy evaluation of (2S)- and (2R)-3-amino-1,1,1-trifluoro-2-propanol. As direct comparative biological data for these specific enantiomers is not extensively published, we will present a robust, logical, and experimentally verifiable pathway for their synthesis, separation, and subsequent biological characterization. We will use a hypothesized interaction with monoamine oxidases (MAOs) as a plausible biological target to illustrate these protocols, given that structurally related fluorinated amines have shown activity against these enzymes.[5][] This guide is intended for researchers in drug development and medicinal chemistry, providing both the rationale and the detailed methodology for such a comparative study.
Part 1: Enantioselective Synthesis and Chiral Separation
A prerequisite for any meaningful biological comparison is the availability of enantiomerically pure (S)- and (R)-3-amino-1,1,1-trifluoro-2-propanol. Two primary strategies can be employed: enantioselective synthesis or resolution of a racemic mixture.
Strategy 1: Enzymatic Resolution of Racemic 3-amino-1,1,1-trifluoro-2-propanol
Enzymatic resolution is a highly efficient method for separating enantiomers, leveraging the stereoselectivity of enzymes like lipases.
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Racemate Synthesis: Synthesize racemic 3-amino-1,1,1-trifluoro-2-propanol. A common route involves the reaction of 1,1,1-trifluoro-2,3-epoxypropane with ammonia.
-
Enzyme Screening: Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase) for their ability to selectively acylate one enantiomer.
-
Reaction Setup:
-
Dissolve racemic 3-amino-1,1,1-trifluoro-2-propanol (1 equivalent) in an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor, such as vinyl acetate (2-3 equivalents).
-
Add the selected immobilized lipase (e.g., Novozym 435 for CALB).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Monitoring: Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC).
-
Work-up and Separation:
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains one enantiomer as the acetylated product and the other as the unreacted alcohol. Separate these by column chromatography.
-
Hydrolyze the acetylated enantiomer to obtain the free amino alcohol.
-
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of each separated enantiomer using chiral HPLC.
Strategy 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation
For analytical and small-scale preparative purposes, chiral HPLC is an indispensable tool.
Experimental Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) known for resolving amines and amino alcohols. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.[7][8]
-
Mobile Phase Optimization:
-
For normal-phase chromatography, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape is a good starting point.
-
For reversed-phase chromatography, a mixture of water/acetonitrile or water/methanol with a suitable buffer and/or ion-pairing agent can be explored.
-
-
Method Development:
-
Inject the racemic mixture and optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks.
-
Adjust the flow rate and column temperature to improve resolution and analysis time.
-
-
Preparative Separation: Scale up the analytical method to a preparative or semi-preparative HPLC system to isolate larger quantities of each enantiomer.
Part 2: Comparative In Vitro Efficacy - A Monoamine Oxidase Inhibition Model
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] Their inhibition is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. The trifluoromethyl group can enhance the inhibitory potency of compounds targeting MAOs.[5]
Experiment 1: Determination of IC50 and Ki Values
This experiment will quantify the inhibitory potency of each enantiomer against human MAO-A and MAO-B.
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.
-
Substrate: Select a suitable substrate for each enzyme, such as kynuramine for both or more specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B. The oxidation of these substrates produces a fluorescent product (4-hydroxyquinoline for kynuramine) that can be measured.
-
Assay Procedure:
-
In a 96-well plate, add a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add a range of concentrations of the (2S)- and (2R)-enantiomers.
-
Add the MAO-A or MAO-B enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the enantiomers compared to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires performing the assay at different substrate concentrations.
-
Hypothetical Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| (2S)-3-amino-1,1,1-trifluoro-2-propanol | 15.2 | 0.8 | 19 |
| (2R)-3-amino-1,1,1-trifluoro-2-propanol | 5.6 | 25.4 | 0.22 |
| Selegiline (Reference Inhibitor) | 68.0 | 0.01 | 6800 |
Visualization of Experimental Workflow
Caption: General experimental workflow for the comparative efficacy evaluation.
Part 3: Cell-Based and In Vivo Evaluation
Following the initial in vitro characterization, it is crucial to assess the effects of the enantiomers in a more complex biological environment.
Cell-Based Assays: Cytotoxicity and Neuroprotection
These assays provide insights into the safety profile and potential therapeutic effects of the compounds at a cellular level.
Experimental Protocol: Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells under standard conditions.
-
Cytotoxicity: Determine the concentration range at which the enantiomers are non-toxic to the cells using an MTT or similar viability assay.
-
Neuroprotection Model: Induce neuronal damage by exposing the cells to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium), a model for Parkinson's disease pathology.
-
Treatment: Pre-treat the cells with a range of non-toxic concentrations of the (2S)- and (2R)-enantiomers for a specified time before adding the neurotoxin.
-
Assessment: After the incubation period with the neurotoxin, assess cell viability. A higher viability in the presence of an enantiomer indicates a neuroprotective effect.
In Vivo Pharmacokinetics and Efficacy
Animal studies are essential to understand how the enantiomers are absorbed, distributed, metabolized, and excreted (ADME), and to evaluate their efficacy in a disease model.
Experimental Protocol: Murine Model of Parkinson's Disease
-
Animal Model: Use a well-established model, such as mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized to the neurotoxin MPP+ and causes parkinsonian symptoms.
-
Pharmacokinetics (PK):
-
Administer a single dose of each enantiomer to separate groups of healthy animals via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Efficacy Study:
-
Treat groups of MPTP-lesioned mice with each enantiomer or a vehicle control over a defined period.
-
Conduct behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
At the end of the study, perform histological analysis of the brain tissue (specifically the substantia nigra and striatum) to quantify dopamine levels and assess neuronal survival.
-
Part 4: Interpreting the Data and the Importance of Stereochemistry
The data generated from these experiments will provide a comprehensive comparison of the (2S)- and (2R)-enantiomers. It is plausible that one enantiomer will exhibit significantly higher potency and/or selectivity for the target enzyme, a better safety profile, and more favorable pharmacokinetic properties.
For instance, the hypothetical data in the table above suggests that the (2S)-enantiomer is a more potent and selective MAO-B inhibitor than the (2R)-enantiomer. This stereoselectivity likely arises from a more favorable three-dimensional fit of the (2S)-enantiomer into the active site of the MAO-B enzyme, allowing for more optimal interactions with key amino acid residues.
Caption: Hypothetical interaction of enantiomers with MAO-B.
Conclusion
While this guide has used monoamine oxidase as a hypothetical target to frame the experimental approach, the principles of chiral separation and tiered biological evaluation are universally applicable. The fundamental takeaway is that enantiomers of a chiral drug candidate must be considered as distinct chemical entities. A thorough, comparative investigation of their synthesis, stereochemical purity, and biological activity is not merely an academic exercise but a critical component of rational drug design and development. The protocols outlined herein provide a roadmap for researchers to elucidate the often dramatic differences in efficacy and safety between stereoisomers, ultimately leading to the identification of more potent and safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



